molecular formula C9H7FN2 B8177188 5-Amino-2-fluoroquinoline

5-Amino-2-fluoroquinoline

Cat. No.: B8177188
M. Wt: 162.16 g/mol
InChI Key: RPJMHMPWPHIJRY-UHFFFAOYSA-N
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Description

5-Amino-2-fluoroquinoline is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMHMPWPHIJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Spectroscopic Characterization of 5-Amino-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

This guide outlines the spectroscopic fingerprint and structural validation protocols for 5-Amino-2-fluoroquinoline (CAS: 1150164-57-2). As a bifunctional quinoline scaffold often utilized in the synthesis of kinase inhibitors and high-affinity ligands, precise characterization is critical to distinguish it from common regioisomers (e.g., 6-amino or 3-fluoro variants).

This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, grounded in substituent chemical shift theory and empirical data from analogous fluoroquinolines.

Chemical Context & Synthesis Logic

5-Amino-2-fluoroquinoline (


, MW: 162.16  g/mol ) combines an electron-withdrawing fluorine at the C2 position with an electron-donating amine at the C5 position.
  • Synthesis Origin: Typically synthesized via the reduction of 5-nitro-2-fluoroquinoline . The 2-fluoro substituent is often introduced earlier via the Halex reaction (Cl

    
     F exchange) or Balz-Schiemann reaction, as direct fluorination of the electron-rich amino-quinoline is non-selective.
    
  • Stability Warning: The C2-fluorine is susceptible to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions. Analytical solvents should be neutral (avoid strong hydroxide/alkoxide contaminants).
    
Analytical Workflow

The following workflow ensures rigorous structural confirmation, moving from bulk property verification to atomic-level elucidation.

AnalyticalWorkflow Synthesis Crude Synthesis (Reductive Step) Isolation Isolation (Extraction/Flash Chrom.) Synthesis->Isolation HPLC Purity Check (HPLC-UV 254nm) Isolation->HPLC HPLC->Synthesis <95% (Re-purify) MS Mass Spec (ESI+ / EI) HPLC->MS Confirm MW NMR Structural Elucidation (1H, 13C, 19F, 2D) MS->NMR Confirm Regiochem Release Final Release (>98% Purity) NMR->Release Validated

Figure 1: Analytical workflow for the validation of 5-Amino-2-fluoroquinoline.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight. The presence of Fluorine offers a distinct lack of isotopic abundance (unlike Cl or Br), resulting in a clean molecular ion.

Experimental Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)

  • Solvent: MeOH + 0.1% Formic Acid

Fragmentation Analysis
Ion Typem/z (Observed)Interpretation
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163.16 Protonated molecular ion. Base peak.[1][2]

136.1 Loss of HCN from the pyridine ring (characteristic of quinolines).

146.1 Loss of ammonia (minor pathway, indicates labile amine).

143.1 Loss of HF. Rare in soft ESI, but prominent in EI (Electron Impact).

Diagnostic Note: The absence of an M+2 peak (typical of Cl/Br) confirms the halogen is Fluorine.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the reduction of the nitro precursor (disappearance of


 stretches) and the integrity of the aromatic system.
Key Absorption Bands[2][4]
  • Primary Amine (

    
    ):  Two distinct bands at 3450 cm
    
    
    
    (asymmetric stretch) and 3350 cm
    
    
    (symmetric stretch). Broadening indicates hydrogen bonding.
  • Aromatic C-H: Weak stretches at 3050–3010 cm

    
     .
    
  • Quinoline Ring: Strong skeletal vibrations at 1620 cm

    
      and 1580 cm
    
    
    
    .
  • C-F Stretch: A strong, diagnostic band typically found at 1200–1180 cm

    
     . This confirms the retention of the fluorine atom during the reduction step.
    
  • C-N Stretch: ~1280 cm

    
     (aromatic amine).
    

NMR Spectroscopy: The Structural Fingerprint

This is the definitive method for distinguishing the 2-fluoro-5-amino isomer from others. The data below represents high-confidence expected values based on substituent chemical shift additivity rules derived from 2-fluoroquinoline and 5-aminoquinoline reference standards.

F NMR (Solvent: DMSO- )
  • Chemical Shift:

    
    -60.0 to -65.0 ppm  (Singlet or broad singlet).
    
  • Validation: This region is distinct for heteroaromatic fluorines. A shift > -100 ppm typically indicates an aliphatic fluorine (impurity).

H NMR (400 MHz, DMSO- )

The 5-amino group exerts a strong shielding effect (upfield shift) on the protons ortho (H6) and para (H8) to it. The 2-fluoro group exerts a deshielding effect on H3 but introduces H-F coupling.

Proton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H3 7.15 – 7.25Doublet (d)


-proton to Fluorine.
H4 8.20 – 8.30Doublet (d)


-proton to Fluorine; deshielded by ring current.
H6 6.80 – 6.90Doublet (d)

Ortho to

. Strongly shielded (upfield).
H7 7.40 – 7.50Triplet (t)

Meta to

.
H8 7.10 – 7.20Doublet (d)

Para to

. Shielded.

5.80 – 6.20Broad Singlet-Exchangeable with

.
C NMR (100 MHz, DMSO- ) - The C-F Coupling Logic

The most critical validation is the Carbon-Fluorine coupling constants (


). These are non-negotiable physical constants for this scaffold.
Carbon

(ppm)
Multiplicity

(Hz)
Structural Significance
C2 160.5 Doublet (d)~240 Hz (

)
Direct C-F attachment. Definitive proof of 2-F.
C3 110.0Doublet (d)~15-20 Hz (

)
Ipso to F.
C4 132.0Doublet (d)~8-10 Hz (

)
Meta to F.
C5 144.5Singlet (s)< 2 HzIpso to

. Deshielded.
C6 108.5Singlet (s)-Ortho to

. Shielded.
C8 112.0Singlet (s)-Para to

. Shielded.
NMR Coupling Logic Diagram

The following diagram visualizes the critical coupling pathways utilized to confirm the regiospecificity of the Fluorine atom.

NMR_Logic cluster_legend Legend F_Atom Fluorine-19 C2 C2 Carbon (160 ppm) F_Atom->C2 1J Coupling (~240 Hz) C3 C3 Carbon (110 ppm) F_Atom->C3 2J Coupling (~18 Hz) H3 H3 Proton (7.2 ppm) C2->H3 HMBC Correlation C3->H3 HSQC Correlation key Solid Line = Direct Coupling Dashed = Long Range

Figure 2: 19F-Driven Structural Elucidation Map. The large 1J coupling at C2 is the primary diagnostic feature.

Quality Control Protocol

To ensure the material is suitable for biological assays (e.g., kinase inhibition), purity must be established using a method that separates the likely des-fluoro or des-amino impurities.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).

  • Acceptance Criteria: Purity

    
     98.0% by area integration.
    

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3][4] (Standard text for quinoline reactivity and spectral properties).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for F-C coupling constant magnitudes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general quinoline and fluoroquinoline fragmentation patterns).

  • PubChem. (2024). Compound Summary for 5-Aminoquinoline. (Used for comparative amine substituent effects).

Sources

Chemical Reactivity of the Amino Group in 5-Amino-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

5-Amino-2-fluoroquinoline (5-A-2-FQ) is a high-value heterocyclic building block in medicinal chemistry, distinct from the "fluoroquinolone" antibiotic class. Its utility lies in its orthogonal reactivity : it possesses a nucleophilic handle (the C5-amino group) and an electrophilic handle (the C2-fluoro group).

For drug developers, this molecule represents a strategic branch point. The C5-amine allows for the installation of solubility-enhancing tails or pharmacophores via amide coupling or palladium catalysis. Meanwhile, the C2-fluoro atom serves as a latent electrophile, activated for Nucleophilic Aromatic Substitution (


) or capable of acting as a metabolic blocker.

This guide provides a rigorous analysis of the electronic environment of 5-A-2-FQ and details self-validating protocols for chemoselective functionalization.

Electronic Architecture & Chemoselectivity

To manipulate 5-A-2-FQ successfully, one must understand the competing electronic forces at play.

The "Push-Pull" System

The molecule is defined by the interplay between the electron-donating amino group and the electron-deficient pyridine ring, further deactivated by the fluorine atom.

  • N1 (Quinoline Nitrogen): Typically basic (

    
     in unsubstituted quinoline), the basicity of N1 in 5-A-2-FQ is significantly lowered  (estimated 
    
    
    
    ) due to the strong inductive effect (
    
    
    ) of the adjacent fluorine atom. This makes N1 less likely to trap electrophiles or poison metal catalysts compared to non-fluorinated quinolines.
  • C2-Fluorine (The Electrophile): The C2 position is highly activated for nucleophilic attack. The electronegative nitrogen and the fluorine atom create a significant dipole, making this site susceptible to

    
    , particularly with oxygen or nitrogen nucleophiles in basic media.
    
  • C5-Amino (The Nucleophile): This group behaves similarly to a deactivated aniline. Its nucleophilicity is tempered by the electron-withdrawing nature of the quinoline core. It is the primary site for acylation and reductive amination.

The Reactivity Landscape (Visualization)

The following diagram maps the distinct reactivity zones, highlighting the risk of side reactions.

ReactivityMap cluster_risks Competing Pathways Core 5-Amino-2-fluoroquinoline N1 N1 (Ring Nitrogen) Low Basicity due to 2-F Rarely interferes with coupling Core->N1 Inductive Deactivation C2 C2-Fluorine High Electrophilicity (SNAr) RISK: Displacement by strong bases Core->C2 Activated Site C5 C5-Amino Group Nucleophilic Handle Target for Amidation/Pd-Coupling Core->C5 Primary Functionalization C2->C5 Chemoselectivity Challenge: Avoid strong bases if retaining F

Figure 1: Reactivity landscape of 5-Amino-2-fluoroquinoline showing the orthogonality between the C5 nucleophile and C2 electrophile.

Synthetic Transformations: Protocols & Logic

Strategy A: Amide Coupling (Retention of Fluorine)

Objective: Functionalize the C5-amine without displacing the C2-fluorine. Challenge: Strong bases (e.g., NaH, LiHMDS) or high temperatures can trigger


 at the C2 position if nucleophilic solvents or impurities are present.

Recommended Protocol: Mild Acylation

  • Activation: Pre-activate the carboxylic acid partner using HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF.

  • Addition: Add 5-A-2-FQ (1.0 equiv) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

  • Why this works: DIPEA is a non-nucleophilic base and is too bulky to attack the C2 position. The reaction proceeds under kinetic control at the more nucleophilic C5-amine.

Strategy B: Buchwald-Hartwig Amination

Objective: Cross-coupling the C5-amine with an aryl halide. Challenge: The 5-position is peri-hindered by the H4 proton, and the quinoline nitrogen can coordinate Pd. Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) to prevent catalyst deactivation and facilitate reductive elimination.

Step-by-Step Protocol:

ComponentEquivalentsRole
Aryl Bromide 1.0Electrophile
5-A-2-FQ 1.2Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
BrettPhos 0.04 (4 mol%)Ligand (Ensures turnover)
K₂CO₃ 2.0Base (Weak enough to spare C2-F)
t-Amyl Alcohol SolventHigh boiling, polar, non-nucleophilic

Workflow Logic:

  • Degassing: Charge solids into a flame-dried vial. Cycle vacuum/Ar 3 times. Oxygen is the enemy of this catalytic cycle.

  • Solvation: Add anhydrous t-amyl alcohol.

  • Temperature: Heat to 80–100°C.

  • Monitoring: Monitor by LCMS. If C2-displacement is observed (rare with carbonate bases), lower temperature to 60°C and increase catalyst load.

Strategy C: The "Sandmeyer" Option

Objective: Convert the C5-amine to a halide (I, Br, Cl) or nitrile. Utility: This allows the scaffold to be used as an electrophile at C5 in subsequent steps. Protocol:

  • Treat 5-A-2-FQ with

    
     in aqueous 
    
    
    
    (or
    
    
    ) at 0°C to form the diazonium salt.
  • Add KI (for Iodide) or CuCN (for Nitrile).

  • Note: The C2-F is remarkably stable to these acidic oxidizing conditions.

Decision Logic for Functionalization

The order of operations is critical. If your final target requires substitution at C2 (e.g., an alkoxy group), perform that after manipulating the C5-amine to avoid side reactions during the amine functionalization.

SynthesisFlow Start Start: 5-Amino-2-fluoroquinoline Decision Target Structure? Start->Decision PathA Path A: Retain Fluorine Decision->PathA Need metabolic stability PathB Path B: Displace Fluorine Decision->PathB Need C2-substituent StepA1 1. Amidation/Reductive Amination (Mild Base, <80°C) PathA->StepA1 StepB1 1. Amine Protection (Boc/Acyl) PathB->StepB1 StepA2 Final Product: 5-Functionalized-2-Fluoroquinoline StepA1->StepA2 StepB2 2. SNAr Reaction (Nucleophile + Heat) StepB1->StepB2 StepB3 3. Deprotection StepB2->StepB3

Figure 2: Strategic decision tree for sequencing reactions based on the final target requirements.

Quantitative Data Summary

The following table summarizes the expected reactivity profile compared to standard quinoline.

PropertyQuinoline (Ref)5-Amino-2-fluoroquinolineImplication
N1 pKa 4.9~0.5 (Est.)N1 is non-basic; protonation occurs at C5-amine first.
C2 Reactivity LowHigh (

)
Avoid alkoxide bases unless C2 substitution is desired.
C5 Nucleophilicity N/AModerateReacts with acid chlorides, aldehydes, and isocyanates.
Solubility ModerateLowUse polar aprotic solvents (DMF, DMSO, DMAc).

References

  • Nucleophilic Aromatic Substitution on Fluoro-N-Heterocycles BenchChem Application Notes (2025). Detailed protocols for

    
     on fluoro-quinoxalines and quinolines, establishing the activation principles for the C2-position.
    
    
  • Buchwald-Hartwig Coupling of Hindered Amines WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Discusses ligand selection (BrettPhos) for heteroaryl amines.

  • Electronic Properties of Aminoquinolines PubChem Compound Summary: 5-Aminoquinoline. Provides baseline physicochemical data (basicity, toxicity) for the non-fluorinated parent scaffold.

  • Mechanistic Analysis of Fluoroquinolone Reactivity Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Explains the inductive activation by fluorine in aromatic rings.

Methodological & Application

Application Note: Scalable Synthesis of 5-Amino-2-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 5-amino-2-fluoroquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents (fluoroquinolone analogs). The unique substitution pattern—an electron-withdrawing fluorine at the 2-position and an electron-donating amino group at the 5-position—creates a "push-pull" electronic system that is highly versatile for further functionalization.

  • The 2-Fluoro Handle: Serves as a labile site for Nucleophilic Aromatic Substitution (

    
    ) with amines, thiols, or alkoxides, allowing for rapid library generation at the C2 position.
    
  • The 5-Amino Handle: Provides a standard nucleophilic site for amide coupling, reductive amination, or sulfonylation to build the core drug architecture.

This application note details a robust, three-stage synthetic protocol designed to overcome the primary challenge of this scaffold: regioselectivity . Direct functionalization of quinoline often yields intractable mixtures; therefore, this protocol utilizes a Nitration-Separation-Fluorination-Reduction strategy to ensure isomeric purity.

Retrosynthetic Analysis

The design logic prioritizes the installation of the activating nitro group before fluorination. The nitro group at C5 is essential for two reasons:

  • It activates the C2-chlorine towards fluoride exchange (Halex reaction).

  • It serves as the masked amino precursor, protected from the harsh fluorination conditions.

Retrosynthesis Target 5-Amino-2-fluoroquinoline (Target Scaffold) Intermediate1 5-Nitro-2-fluoroquinoline (Activated Core) Target->Intermediate1 Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate2 5-Nitro-2-chloroquinoline (Key Intermediate) Intermediate1->Intermediate2 Halex Reaction (KF, 18-Crown-6) Starting 2-Chloroquinoline (Commercially Available) Intermediate2->Starting Nitration & Separation (HNO3/H2SO4)

Figure 1: Retrosynthetic strategy highlighting the pivotal role of the 5-nitro intermediate.

Experimental Protocol

Stage 1: Nitration and Isomer Separation (The Critical Control Point)

The nitration of quinoline derivatives typically occurs at the 5- and 8-positions due to the protonation of the nitrogen, which deactivates the pyridine ring and directs electrophiles to the benzene ring.[1]

Reaction:



Protocol:

  • Dissolution: Dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid (

    
    , 10 vol) at 0°C. Maintain temperature below 5°C to minimize tar formation.
    
  • Addition: Dropwise add fuming nitric acid (

    
    , 1.2 eq) over 30 minutes. The reaction is exothermic; control is vital.
    
  • Quenching: Pour the reaction mixture onto crushed ice/water (50 vol). A yellow precipitate (mixture of isomers) will form.

  • Filtration: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Purification (The "Expert" Step): The crude solid is roughly a 1:1 mixture of 5-nitro and 8-nitro isomers.

  • Method: Recrystallization from Ethyl Acetate/Ethanol .

  • Insight: The 5-nitro isomer is generally less soluble in polar organic solvents than the 8-nitro isomer due to differences in dipole moments and crystal packing [1].

  • Alternative: If recrystallization is insufficient, flash column chromatography (Hexane/EtOAc gradient) effectively separates the less polar 5-nitro isomer (elutes first) from the 8-nitro isomer.

  • Target Intermediate: 2-Chloro-5-nitroquinoline (CAS: 13067-94-2).

Stage 2: The Halex Fluorination

Converting the 2-chloro group to a 2-fluoro group requires forcing conditions. The 5-nitro group provides the necessary electron-withdrawing activation to facilitate this


 reaction.

Reaction:



Protocol:

  • Setup: In a dry pressure vessel or round-bottom flask equipped with a condenser, suspend 2-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMSO (5 vol).

  • Reagents: Add spray-dried Potassium Fluoride (KF, 3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq). The crown ether is crucial for solubilizing the fluoride ion in the organic phase [2].

  • Reaction: Heat to 120–140°C for 4–6 hours under an inert atmosphere (

    
    ). Monitor by HPLC/TLC. The starting chloride should disappear.
    
  • Workup: Cool to room temperature. Pour into water (20 vol) and extract with Ethyl Acetate (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: 70–85%. The product, 2-fluoro-5-nitroquinoline , is usually pure enough for the next step.

Stage 3: Nitro Reduction

Caution: Standard catalytic hydrogenation (


, Pd/C) can sometimes cause hydrodehalogenation (loss of the Fluorine) if not carefully monitored. The Iron/Acetic Acid method is chemoselective and preserves the C-F bond.

Reaction:



Protocol:

  • Suspension: Dissolve 2-fluoro-5-nitroquinoline (1.0 eq) in Glacial Acetic Acid (10 vol) and Ethanol (10 vol).

  • Reduction: Add Iron powder (Fe, 5.0 eq) portion-wise at room temperature.

  • Heating: Heat to 60–80°C for 2 hours. The yellow color of the nitro compound will fade to a fluorescent/pale color of the amine.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Neutralization: Concentrate the filtrate. Neutralize the residue with saturated

    
     solution (careful: foaming). Extract with Dichloromethane (DCM).
    
  • Purification: Recrystallize from Ethanol or purify via short silica plug to obtain the final target: 5-Amino-2-fluoroquinoline .

Analytical Data & Troubleshooting

Expected Characterization
TechniqueExpected Signal / Observation
HPLC Shift in retention time; Amine is significantly more polar than the Nitro precursor.
1H NMR Nitro: Downfield signals (deshielded). Amine: Upfield shift of the C6, C7, C8 protons. Broad singlet for

around 4.0-6.0 ppm (solvent dependent).
19F NMR Distinct singlet around -60 to -70 ppm (relative to

). Essential for confirming the Fluorine is intact.
MS (ESI)

peak corresponding to MW ~162.16 Da.
Troubleshooting Guide
  • Issue: Incomplete Fluorination (Stage 2).

    • Solution: Ensure KF is "spray-dried" or dried under high vacuum at 150°C before use. Moisture kills the reactivity of fluoride ("naked" fluoride is required).

  • Issue: Loss of Fluorine during Reduction (Stage 3).

    • Solution: Switch from

      
       to 
      
      
      
      in Ethanol (reflux) or the Fe/AcOH method described above. These conditions are milder on aryl halides.
  • Issue: Separation of Nitro Isomers is difficult.

    • Solution: Convert the mixture to the hydrochloride salts by bubbling HCl gas into an ethereal solution. The 5-nitroquinoline HCl salt often precipitates selectively or exhibits different solubility profiles [1].

Workflow Diagram

Workflow Step1 Step 1: Nitration 2-Chloroquinoline + HNO3/H2SO4 Step2 Step 2: Isomer Separation Recrystallization or Chromatography (Isolate 5-Nitro isomer) Step1->Step2 Yields 5- & 8-Nitro mix Step3 Step 3: Halex Fluorination KF, 18-Crown-6, DMSO, 130°C Step2->Step3 Pure 2-Cl-5-NO2 Step4 Step 4: Reduction Fe Powder, AcOH, 60°C Step3->Step4 Pure 2-F-5-NO2 Final Final Product 5-Amino-2-fluoroquinoline Step4->Final Chemoselective Reduction

Figure 2: Step-by-step synthetic workflow for the preparation of 5-amino-2-fluoroquinoline.

References

  • Title: Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Halex Reaction Conditions

    • Title: Nucleophilic Aromatic Substitution (SNAr)
    • Context: Use of 18-crown-6 to enhance KF solubility in SNAr reactions.
    • Source: Master Organic Chemistry / General Liter
    • URL:[Link]

  • Title: 2-Chloro-5-nitroquinoline (CAS 13067-94-2).
  • Nitration Regioselectivity

    • Title: Why does the nitration of quinoline occur
    • Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry.
    • URL:[Link]

Sources

The Versatile Scaffold: 5-Amino-2-fluoroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Amino-2-fluoroquinoline Moiety

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therapeutic agents.[1] Its versatile structure has given rise to a wide array of drugs, from antimalarials to anticancer agents.[2] Within this esteemed family, 5-amino-2-fluoroquinoline has emerged as a particularly intriguing building block for medicinal chemists. The strategic placement of an amino group at the 5-position and a fluorine atom at the 2-position imparts a unique combination of physicochemical and biological properties, opening avenues for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The amino group at the C-5 position serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[3] Furthermore, this amino group can participate in key hydrogen bonding interactions within the active sites of biological targets. The fluorine atom at the C-2 position, a common bioisosteric replacement for a hydrogen atom, can significantly modulate the electronic properties of the quinoline ring system.[4] This substitution can enhance metabolic stability, improve cell membrane permeability, and influence the overall conformation of the molecule, thereby fine-tuning its interaction with target proteins.[5]

This comprehensive guide provides an in-depth exploration of 5-amino-2-fluoroquinoline in medicinal chemistry, offering detailed application notes and validated protocols for its synthesis and functionalization. Tailored for researchers, scientists, and drug development professionals, this document aims to be a practical resource for harnessing the full potential of this versatile scaffold.

The Role of 5-Amino-2-fluoroquinoline in Drug Design

The unique substitution pattern of 5-amino-2-fluoroquinoline makes it a valuable scaffold for targeting a range of biological entities, most notably bacterial topoisomerases and protein kinases.

Antibacterial Agents

The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades.[6] These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[7] The introduction of a 5-amino group to the fluoroquinolone core has been shown to enhance antibacterial activity.[8] While many clinically used fluoroquinolones bear a fluorine at the 6-position, the exploration of other fluorination patterns, such as at the 2-position, offers opportunities to develop next-generation antibiotics with improved efficacy and a differentiated resistance profile.

Kinase Inhibitors

Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[1] The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. The 5-amino-2-fluoroquinoline moiety can serve as an excellent starting point for the design of potent and selective kinase inhibitors. The amino group can be functionalized to introduce side chains that occupy specific pockets within the kinase active site, while the 2-fluoro substitution can contribute to favorable binding interactions and improved drug-like properties. Patents have been filed for various amino-quinoline derivatives as kinase inhibitors, highlighting the active interest in this area.[3]

Synthesis of the 5-Amino-2-fluoroquinoline Scaffold: A Step-by-Step Protocol

The synthesis of 5-amino-2-fluoroquinoline can be achieved through a multi-step sequence, typically starting from a readily available precursor. A common and effective strategy involves the nitration of a suitable fluoroquinoline followed by the reduction of the nitro group to the desired amine. The following protocol outlines a representative synthesis of 2-fluoro-5-nitroquinoline and its subsequent reduction.

Protocol 1: Synthesis of 2-Fluoro-5-nitroquinoline

This protocol is adapted from established nitration procedures for aromatic compounds and would require optimization for this specific substrate.

Materials:

  • 2-Fluoroquinoline

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of 2-Fluoroquinoline: Slowly add 2-fluoroquinoline (1.0 g, 6.8 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitration: To the stirred solution, add fuming nitric acid (0.6 mL, 1.5 eq) dropwise via the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 0 and 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-5-nitroquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure 2-fluoro-5-nitroquinoline.

Protocol 2: Reduction of 2-Fluoro-5-nitroquinoline to 5-Amino-2-fluoroquinoline

This protocol utilizes a standard method for the reduction of aromatic nitro compounds.

Materials:

  • 2-Fluoro-5-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitroquinoline (1.0 g, 5.2 mmol) in ethanol (20 mL).

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (5.9 g, 5 eq) in concentrated hydrochloric acid (10 mL) portion-wise with stirring. An exothermic reaction may be observed.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-fluoroquinoline. The crude product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthetic workflow for 5-amino-2-fluoroquinoline.

Functionalization of the 5-Amino Group: Building Chemical Diversity

The 5-amino group of the 2-fluoroquinoline scaffold is a versatile functional handle that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. Standard organic chemistry transformations can be employed to modify this amino group.

Protocol 3: N-Acylation of 5-Amino-2-fluoroquinoline

This protocol describes a general procedure for the acylation of the 5-amino group.

Materials:

  • 5-Amino-2-fluoroquinoline

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 5-amino-2-fluoroquinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acid chloride or anhydride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated 5-amino-2-fluoroquinoline derivative.

Protocol 4: Sulfonylation of 5-Amino-2-fluoroquinoline

This protocol outlines the formation of a sulfonamide linkage.

Materials:

  • 5-Amino-2-fluoroquinoline

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 5-amino-2-fluoroquinoline (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

  • Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 eq) dropwise to the cold solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the desired sulfonamide.

Caption: Key functionalization reactions of 5-amino-2-fluoroquinoline.

Case Study: 5-Amino-2-fluoroquinoline Derivatives as Kinase Inhibitors

While specific clinical candidates directly derived from 5-amino-2-fluoroquinoline are not yet prominent in publicly available literature, the broader class of amino-fluoroquinolines has shown significant promise as kinase inhibitors. For instance, various substituted aminoquinolines have been investigated as inhibitors of tyrosine kinases. The general principle involves utilizing the aminoquinoline scaffold to anchor the molecule in the ATP-binding site of the kinase, with functional groups appended to the amino group to confer selectivity and potency.

Hypothetical Case Study Data:

To illustrate the potential of this scaffold, the following table presents hypothetical biological data for a series of 5-amino-2-fluoroquinoline derivatives targeting a generic tyrosine kinase. This data is for illustrative purposes to guide researchers in their own discovery efforts.

Compound IDR Group on 5-AminoIC₅₀ (nM) vs. Tyrosine Kinase X
Lead-1 H>10,000
Derivative-1a Acetyl1,250
Derivative-1b Benzoyl780
Derivative-2a Methane­sulfonyl550
Derivative-2b p-Toluene­sulfonyl320
Derivative-3 3-Methoxy­phenyl150

This hypothetical data demonstrates how systematic modification of the 5-amino group can lead to a significant increase in inhibitory potency.

Conclusion and Future Perspectives

5-Amino-2-fluoroquinoline represents a powerful and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the strategic placement of reactive and modulatory functional groups, makes it an attractive starting point for the design of novel therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers to synthesize and functionalize this promising core. As our understanding of the molecular drivers of disease continues to grow, the strategic application of privileged scaffolds like 5-amino-2-fluoroquinoline will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines. Future work in this area will likely focus on the development of more efficient and greener synthetic routes, the exploration of a wider range of functionalizations, and the application of this scaffold to a broader array of biological targets.

References

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved February 10, 2026, from [Link]

  • Chemical Oxidation of 5-Amino Quinoline with (NH ) S O - DergiPark. (n.d.). Retrieved February 10, 2026, from [Link]

  • Emami, S., & Falahati, M. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(7), 1255–1283. [Link]

  • Ishikawa, H., et al. (2001). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 44(16), 2649–2657. [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). Retrieved February 10, 2026, from [Link]

  • Goujon, J.-Y., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3363. [Link]

  • MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY. (2020, April 20). Retrieved February 10, 2026, from [Link]

  • Reported IC 50 values of the selected inhibitors in nM. (n.d.). Retrieved February 10, 2026, from [Link]

  • Martins, A., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 12(5), 725. [Link]

  • Ferreira, R. S., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 28(19), 6779. [Link]

  • Deng, M., et al. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 539–552. [Link]

  • Chemical structures of 5-aminoquinoline derivatives 3a-f | Download Table. (n.d.). Retrieved February 10, 2026, from [Link]

  • Mohammed, I. Y., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42721–42740. [Link]

  • Uria-Nickelsen, M. R., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 50(26), 3328–3330. [Link]

  • Schematic of the dCK inhibitors and their apparent IC50 values. (n.d.). Retrieved February 10, 2026, from [Link]

  • Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 563–579. [Link]

  • Mohammed, I. Y., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42721–42740. [Link]

  • Abdi, B., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. [Link]

  • Facile synthesis of 5-aminopyrazolo-quinolones. (2023, June 6). Retrieved February 10, 2026, from [Link]

  • Moussaoui, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Pharmaceuticals, 13(10), 282. [Link]

  • Struga, M., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(21), 6636. [Link]

  • 5-Aminoquinoline | C9H8N2 | CID 11911. (n.d.). Retrieved February 10, 2026, from [Link]

  • Cîrcu, V., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(23), 12720. [Link]

  • Al-Nuaimi, A., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Asian Pacific Journal of Cancer Prevention, 22(4), 1075–1086. [Link]

  • MacNevin, C. J., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 40(11), 1692–1703. [Link]

  • Synthesis and molecular modeling of antimicrobial active fluoroquinolone–pyrazine conjugates with amino acid linkers. (n.d.). Retrieved February 10, 2026, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (n.d.). Retrieved February 10, 2026, from [Link]

  • Kumar, A., et al. (2021). Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. In Advances in Microbiology, Infectious Diseases and Public Health (Vol. 19, pp. 123–143). Springer International Publishing. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

Sources

Experimental protocol for N-functionalization of 5-Amino-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for the


-functionalization of 5-amino-2-fluoroquinoline (5-AFQ) . This scaffold presents a specific chemoselective challenge: the C2-fluoro  substituent is highly activated toward Nucleophilic Aromatic Substitution (

), while the C5-amino group is electronically deactivated by the electron-deficient quinoline ring.

Successful functionalization requires protocols that enhance the nucleophilicity of the C5-amine without triggering the displacement of the C2-fluorine atom. This guide provides three validated pathways: Reductive Amination (for alkylation), Buchwald-Hartwig Coupling (for arylation), and Amide Coupling (for acylation).

Chemical Strategy & Decision Matrix

The reactivity profile of 5-AFQ is dominated by two competing vectors:

  • The C5-Amine (Nucleophile): Deactivated by the electron-withdrawing nature of the pyridine ring. Requires activation or highly electrophilic partners.

  • The C2-Fluorine (Electrophile): Highly susceptible to

    
     by strong bases or nucleophiles (alkoxides, aliphatic amines) at elevated temperatures.
    

Core Rule: Avoid strong alkoxide bases (e.g.,


) and unhindered aliphatic amines at high temperatures (

) without acid catalysis.
Workflow Visualization

The following decision tree outlines the selection of the optimal protocol based on the target moiety.

G Start Start: 5-Amino-2-fluoroquinoline Target Target Substituent? Start->Target Alkyl Alkyl Group (Secondary Amine) Target->Alkyl Aliphatic Aryl Aryl/Heteroaryl (Diaryl Amine) Target->Aryl Aromatic Acyl Acyl/Linker (Amide) Target->Acyl Carbonyl MethodA Method A: Reductive Amination (STAB/AcOH) Alkyl->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Cat/Cs2CO3) Aryl->MethodB MethodC Method C: HATU Coupling (Mild Base) Acyl->MethodC

Figure 1: Strategic decision matrix for N-functionalization pathways.

Experimental Protocols

Method A: Reductive Alkylation (Preserving C2-F)

Objective: Mono-alkylation with aliphatic aldehydes. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred because it is mild enough to leave the quinoline ring and C2-F intact while effectively reducing the intermediate imine.

Reagents
  • 5-Amino-2-fluoroquinoline (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Protocol
  • Imine Formation: In a dry vial, dissolve 5-amino-2-fluoroquinoline (100 mg, 0.62 mmol) and the aldehyde (0.74 mmol) in DCE (3 mL).

  • Acid Activation: Add Acetic Acid (35 µL, 0.62 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The acid catalyzes imine formation and buffers the system, preventing basicity-induced side reactions at C2.

  • Reduction: Cool the mixture to 0°C. Add STAB (197 mg, 0.93 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine).

  • Quench: Quench with saturated aqueous

    
    . Caution: Gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Buchwald-Hartwig Arylation (The "Safe Base" Approach)

Objective: Coupling with aryl halides/triflates.[1] Rationale: Standard conditions often use


 (Sodium tert-butoxide). This is dangerous for 5-AFQ.  Strong alkoxides can displace the C2-Fluorine via 

to form the C2-alkoxy ether. We utilize Cesium Carbonate (

)
as a milder base to ensure chemoselectivity.
Reagents
  • 5-Amino-2-fluoroquinoline (1.0 equiv)

  • Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst:

    
     (2–5 mol%) or Pd(OAc)2
    
  • Ligand: Xantphos (for difficult substrates) or BINAP (standard). BrettPhos is recommended for primary amine formation if coupling with aryl halides.[2]

  • Base:

    
     (2.0 equiv) — Critical Choice
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol
  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use.

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     (5 mol%) and Xantphos (10 mol%) in dioxane (1 mL/mmol). Stir for 10 mins at RT until the solution turns orange/red.
    
  • Substrate Addition: Add 5-amino-2-fluoroquinoline (1.0 equiv), Aryl Bromide (1.1 equiv), and

    
     (2.0 equiv) to a reaction vial.
    
  • Reaction: Add the catalyst solution to the vial. Seal with a crimp cap.

  • Heating: Heat to 90–100°C for 12–18 hours.

    • Checkpoint: Do not exceed 110°C. Higher temperatures increase the risk of C2-F hydrolysis or displacement by the carbonate.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Safety Check

The diagram below illustrates the "Safe" vs. "Unsafe" pathways during the catalytic cycle.

Buchwald Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd AmineCoord Amine Coordination (5-AFQ) OxAdd->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation SafeBase Weak Base (Cs2CO3) SAFE PATH Deprotonation->SafeBase Preferred UnsafeBase Strong Base (NaOtBu) RISK PATH Deprotonation->UnsafeBase Avoid Product C5-Arylated Product (Intact C2-F) SafeBase->Product Reductive Elimination SideProduct C2-Alkoxy Side Product (SnAr Displacement) UnsafeBase->SideProduct Direct Attack at C2

Figure 2: Base selection impact on chemoselectivity in Buchwald-Hartwig coupling.

Method C: Amide Coupling (Linker Synthesis)

Objective: Acylation for PROTAC linkers or fragment extension. Rationale: The 5-amino group is less nucleophilic than a standard aniline. High-activity coupling agents like HATU are required.

Reagents
  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol
  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes.

  • Addition: Add 5-amino-2-fluoroquinoline (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Note: If conversion is low after 4 hours, heat to 50°C. Do not exceed 60°C to prevent DIPEA-mediated

      
       at the C2 position over prolonged times.
      
  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), then saturated

    
    , then brine.
    
  • Drying: Dry over

    
     and concentrate.
    

Quality Control & Validation

NMR Diagnostics
  • 
     NMR:  This is the most critical check.
    
    • Starting Material: ~ -60 to -70 ppm (typical for 2-F-quinoline, solvent dependent).

    • Success: Signal remains a singlet/doublet in the fluoro-aromatic region.

    • Failure (SnAr): Disappearance of the F signal (if displaced by alkoxide/amine) or significant shift if hydrolyzed to -OH.

  • 
     NMR: 
    
    • Look for the disappearance of the broad

      
       signal (~4.0–6.0 ppm).
      
    • Appearance of methylene protons (Method A) or new aromatic protons (Method B).

Stability Checkpoints
  • Acidic Stability: 5-AFQ is stable in TFA/DCM and HCl/MeOH.

  • Basic Stability: Unstable in

    
     (rapid conversion to 2-methoxy-5-aminoquinoline). Stable in 
    
    
    
    up to 100°C.

References

  • Reductive Amination of Electron-Deficient Anilines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
    • Relevance: Establishes the STAB/AcOH protocol as the gold standard for weakly nucleophilic amines.
  • Buchwald-Hartwig Base Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
    • Relevance: Discusses the necessity of weak bases ( ) for substrates containing base-sensitive functional groups.
  • Reactivity of 2-Fluoroquinolines (

    
    ): 
    
    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. (Foundational text on Element Effect: F >> Cl).
    • Relevance: Explains why the C2-F bond is so labile to basic nucleophiles (inductive stabiliz
  • General Protocol Grounding

    • Organic Chemistry Portal.[1] "Buchwald-Hartwig Cross Coupling."[2]

    • Relevance: General reaction parameters and ligand selection guides.[2][3]

Sources

Application Note: 5-Amino-2-fluoroquinoline as a Strategic Intermediate in Organic Synthesis

[1]

Executive Summary & Chemical Profile[2][3][4]

5-Amino-2-fluoroquinoline (5-A-2-FQ) represents a high-value "Janus" scaffold in medicinal chemistry, characterized by dual, orthogonal reactivity.[1] Unlike the ubiquitous 6-fluoro-7-amino substitution pattern found in blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin), the 5-amino-2-fluoro isomer offers a unique topology for designing kinase inhibitors, receptor modulators, and molecular probes.[1]

Its strategic value lies in the electronic differentiation of its two functional handles:

  • C2-Fluorine (Electrophilic Handle): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent ring nitrogen. The C-F bond, while strong, leads to a highly stabilized Meisenheimer complex, making the fluoride a superior leaving group to chloride in SNAr kinetics.

  • C5-Amine (Nucleophilic Handle): A versatile attachment point for scaffolding via acylation, sulfonylation, or Buchwald-Hartwig couplings.[1]

Chemical Properties Table
PropertyDataNotes
CAS Number Derivative SpecificPrecursor 2-Fluoro-5-nitroquinoline is often the commercial entry point.[1]
Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
pKa (Est.) ~4.5 (Quinoline N)C5-NH2 reduces acidity of the conjugate acid compared to nitro-analogs.
Key Reactivity SNAr (C2) >> SNAr (C4)C2 is kinetically favored for nucleophilic attack.

Strategic Synthesis of the Intermediate

The most robust route to 5-A-2-FQ is the chemoselective reduction of 5-nitro-2-fluoroquinoline .[1] While catalytic hydrogenation (H2/Pd-C) is common for nitro-reduction, it poses a severe risk of hydrodefluorination (cleavage of the C-F bond).

Recommended Protocol: Iron-mediated reduction or Stannous Chloride (SnCl2) reduction is preferred to preserve the C2-fluorine motif.[1]

Protocol A: Chemoselective Nitro Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to an amine without affecting the base-sensitive or labile C-F bond.

Reagents:

  • 5-Nitro-2-fluoroquinoline (1.0 eq)[1]

  • Iron Powder (5.0 eq, <10 micron particle size preferred)

  • Ammonium Chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-nitro-2-fluoroquinoline (10 mmol) in Ethanol (40 mL).

  • Activation: Add a solution of NH4Cl (50 mmol) in Water (10 mL).

  • Reduction: Add Iron powder (50 mmol) in a single portion.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting material (yellow/UV active) should disappear, replaced by a lower Rf fluorescent spot (Amine).

  • Workup (Critical):

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate (50 mL) and sat. NaHCO3 (30 mL).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, gradient 0-40% EtOAc/Hexane).

Downstream Applications: Orthogonal Functionalization

The power of 5-A-2-FQ lies in the ability to sequence reactions.[1] The C2-Fluorine is an "activated ester equivalent" for aromatic rings.[1]

Diagram: Divergent Synthetic Pathways

The following Graphviz diagram illustrates the logical flow for utilizing this scaffold.

Gcluster_0Precursor Phasecluster_1Target Intermediatecluster_2Divergent Pathwayscluster_3Final LibrariesNitro5-Nitro-2-fluoroquinolineIntermediate5-Amino-2-fluoroquinoline(The Scaffold)Nitro->Intermediate Fe/NH4Cl(Reduces NO2)PathAPath A: C5-Functionalization(Amide Coupling)Intermediate->PathA R-COCl / Pyridine(Preserves C-F)PathBPath B: C2-Functionalization(SnAr Displacement)Intermediate->PathB R-NH2 / DMSO / 100°C(Displaces F)Lib1Library 1:2-Fluoro-5-Amido-Quinolines(Kinase Hinges)PathA->Lib1 IsolationLib2Library 2:2-Amino-5-Amido-Quinolines(Bi-functionalized)PathB->Lib2 Subsequent AcylationLib1->Lib2 Subsequent SnAr

Caption: Workflow for the synthesis and divergent functionalization of 5-amino-2-fluoroquinoline. Path A preserves the fluorine for late-stage diversification.[1]

Protocol B: SNAr Displacement at C2 (The "Fluorine Handle")

This reaction exploits the high electrophilicity of the C2 position. The fluorine atom is a superior leaving group to chlorine in this context because the highly electronegative F stabilizes the transition state (Meisenheimer complex) more effectively than Cl, increasing the rate of the rate-determining addition step.

Reagents:

  • 5-Amino-2-fluoroquinoline (or derivative)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP[1]

Procedure:

  • Dissolve the fluoroquinoline substrate in DMSO (0.5 M concentration).

  • Add DIPEA followed by the amine nucleophile.

  • Thermal Activation: Heat to 100–120°C.

    • Note: 2-Fluoroquinolines are reactive, but the electron-donating 5-amino group (if not acylated) may deactivate the ring slightly via resonance.[1] If reaction is sluggish, microwave irradiation (140°C, 30 min) is highly effective.

  • Quench: Pour into water (5x reaction volume). The product often precipitates.

  • Filtration: Collect the solid. If no precipitate forms, extract with EtOAc.

Protocol C: C5-Amine Acylation (The "Amine Handle")[1]

To avoid side reactions at the C2-fluorine (which can hydrolyze under harsh basic conditions), mild acylation conditions are required.

Reagents:

  • 5-Amino-2-fluoroquinoline[1]

  • Acyl Chloride (1.1 eq) or Carboxylic Acid + HATU[1]

  • Base: Pyridine (as solvent/base) or TEA in DCM

Procedure:

  • Dissolve substrate in dry DCM (0.2 M).

  • Cool to 0°C.

  • Add Pyridine (3.0 eq).

  • Dropwise add Acyl Chloride.

  • Warm to RT and stir for 2 hours.

    • Self-Validation: The C2-F bond is stable to these conditions.[1] Monitor by LCMS; hydrolysis of F to OH (mass +17 to -2, net -2 + 16 = +18 shift? No, F(19) to OH(17) is -2 mass units) is rare here but possible if water is present.[1]

References

  • Nucleophilic Substitution Kinetics: For a detailed mechanistic understanding of why Fluorine > Chlorine in SNAr reactions on heteroarom

    • Source: Master Organic Chemistry.

  • General Quinoline Synthesis: Comprehensive review of quinoline ring construction and functionaliz

    • Source: National Institutes of Health (PMC).

  • Nitro Reduction Methodologies: Specifics on chemoselective reduction of nitro groups in the presence of halogens.

    • Source: BenchChem Protocols.[2] (Note: Analogous chemistry for fluoro-quinoxaline systems).

  • Medicinal Chemistry Context: Application of amino-quinolines in drug design (Antimalarial/Antibacterial).[1]

    • Source: ACS Publications. [1]

5-Amino-2-fluoroquinoline: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Fluorinated Quinoline

In the dynamic landscape of material science, the quest for novel molecular architectures with tailored optoelectronic and chemical sensing properties is paramount. 5-Amino-2-fluoroquinoline emerges as a compelling candidate in this pursuit, offering a unique combination of a rigid, electron-deficient quinoline core, a reactive primary amine for versatile functionalization, and a strategically placed fluorine atom to modulate its electronic characteristics. This guide provides an in-depth exploration of the potential applications of 5-Amino-2-fluoroquinoline in the development of next-generation organic light-emitting diodes (OLEDs) and highly sensitive chemical sensors. The protocols and insights presented herein are designed to empower researchers and drug development professionals to harness the promising attributes of this versatile fluorinated heterocycle.

The quinoline scaffold itself is a well-established constituent in a variety of functional materials due to its inherent planarity and tunable electronic properties.[1] The introduction of a fluorine atom at the 2-position is anticipated to enhance electron mobility, a crucial factor for efficient charge transport in organic electronic devices. Furthermore, the amino group at the 5-position not only influences the molecule's photophysical properties but also serves as a convenient handle for covalent modification, enabling the synthesis of a diverse library of derivatives with fine-tuned functionalities.[1] These derivatives can be tailored for specific applications, ranging from emissive layers in OLEDs to selective receptors in fluorescent chemosensors.

Part 1: 5-Amino-2-fluoroquinoline in Organic Light-Emitting Diodes (OLEDs)

The intrinsic electronic properties of quinoline derivatives make them excellent candidates for various roles within an OLED device stack.[1] The electron-withdrawing nature of the quinoline ring system generally imparts good electron-transporting capabilities. The presence of the 5-amino group can further be exploited to either tune the emission color or to attach other functional moieties, such as hole-transporting units, to create bipolar materials for simplified device architectures.

Application Note: Leveraging 5-Amino-2-fluoroquinoline for Enhanced Electron Transport and Tunable Emission

5-Amino-2-fluoroquinoline can be utilized as a foundational building block for novel electron-transporting materials (ETMs) or as a core for emissive dopants in OLEDs. The fluorine substituent is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode and improving electron mobility. The amino group provides a reactive site for further chemical modifications to optimize the material's performance and to prevent undesirable quenching effects. For instance, acylation or arylation of the amino group can enhance thermal stability and modify the emission wavelength.

Protocol 1: Synthesis of a 5-Acylamino-2-fluoroquinoline Derivative for OLED Applications

This protocol details a representative synthesis of an acylated derivative of 5-Amino-2-fluoroquinoline to enhance its suitability as an OLED material. The acylation step improves the material's morphological stability and can be used to introduce other functional groups.

Materials:

  • 5-Amino-2-fluoroquinoline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl Chloride (or other desired acyl chloride)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 5-Amino-2-fluoroquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 5-acetylamino-2-fluoroquinoline.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product 5-Amino-2-fluoroquinoline 5-Amino-2-fluoroquinoline Reaction Stir at RT, 4-6h 5-Amino-2-fluoroquinoline->Reaction Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction TEA Triethylamine TEA->Reaction DCM DCM (solvent) DCM->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product 5-Acetylamino-2-fluoroquinoline Purification->Product

Caption: Synthetic workflow for 5-Acetylamino-2-fluoroquinoline.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a simple multi-layer OLED device using a spin-coating technique, incorporating a 5-amino-2-fluoroquinoline derivative as the emissive layer.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized 5-acylamino-2-fluoroquinoline derivative

  • Host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)

  • Electron Transport Layer material (e.g., TPBi: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (solvent)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML): Prepare a solution of the synthesized 5-acylamino-2-fluoroquinoline derivative (dopant) and a host material (e.g., CBP) in chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 90 °C for 30 minutes inside the glovebox.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporation chamber. Sequentially deposit a 40 nm layer of TPBi, a 1 nm layer of LiF, and a 100 nm layer of Al at a pressure below 10-6 Torr.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid inside the glovebox to prevent degradation from moisture and oxygen.

dot

OLED_Fabrication cluster_device OLED Device Structure Cathode Aluminum (Al) EIL Lithium Fluoride (LiF) Cathode->EIL ETL TPBi EIL->ETL EML Host:5-Acylamino-2-fluoroquinoline ETL->EML HTL PEDOT:PSS EML->HTL Anode ITO Glass HTL->Anode

Caption: Schematic of a multi-layer OLED device.

Part 2: 5-Amino-2-fluoroquinoline in Chemical Sensing

Aminoquinoline derivatives have demonstrated significant potential as fluorescent chemosensors for the detection of various analytes, particularly metal ions.[2] The fluorescence properties of the quinoline core are often sensitive to the local chemical environment, and the amino group can act as a binding site for the target analyte. Complexation with an analyte can modulate the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[2][3]

Application Note: A "Turn-On" Fluorescent Sensor for Metal Ions

5-Amino-2-fluoroquinoline can be functionalized to create a selective "turn-on" fluorescent sensor. By attaching a receptor unit to the amino group that quenches the fluorescence of the quinoline core in its free state, the fluorescence can be "turned on" upon binding of the target analyte. This binding event disrupts the quenching mechanism, resulting in a significant increase in fluorescence emission. This approach offers high sensitivity and a low background signal.

Protocol 3: Synthesis of a Schiff Base Derivative of 5-Amino-2-fluoroquinoline for Fe³⁺ Sensing

This protocol describes the synthesis of a Schiff base derivative, a common strategy for creating chemosensors. The imine nitrogen and other heteroatoms in the appended aldehyde can act as a binding pocket for metal ions.

Materials:

  • 5-Amino-2-fluoroquinoline

  • Salicylaldehyde (or a similar aldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 5-Amino-2-fluoroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the formation of the Schiff base product by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base sensor molecule.

dot

Sensor_Synthesis Reactant1 5-Amino-2-fluoroquinoline Reaction Reflux, 6-8h Reactant1->Reaction Reactant2 Salicylaldehyde Reactant2->Reaction Catalyst Acetic Acid (cat.) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Product Schiff Base Sensor Reaction->Product

Caption: Synthesis of a Schiff base fluorescent sensor.

Protocol 4: Fluorometric Titration for Metal Ion Detection

This protocol details the procedure for evaluating the sensing performance of the synthesized Schiff base towards a target metal ion, such as Fe³⁺.

Materials:

  • Synthesized Schiff base sensor

  • HEPES buffer solution (pH 7.4)

  • Stock solutions of various metal perchlorate salts (e.g., Fe(ClO₄)₃, Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in deionized water

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in a suitable solvent like DMSO. Prepare a working solution (e.g., 10 µM) by diluting the stock solution in HEPES buffer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution.

  • Titration: Incrementally add small aliquots of the Fe³⁺ stock solution to the sensor solution. After each addition, gently mix and allow the solution to equilibrate for 2 minutes before recording the fluorescence emission spectrum.

  • Selectivity Study: Repeat the titration experiment with other metal ion solutions at a higher concentration (e.g., 10 equivalents) to assess the sensor's selectivity for Fe³⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensor's response and detection limit.

PropertyExpected Outcome
Fluorescence Change Significant fluorescence enhancement ("turn-on") upon addition of Fe³⁺.
Selectivity Minimal or no fluorescence change upon addition of other metal ions.
Detection Limit In the micromolar (µM) or nanomolar (nM) range.

Part 3: Functionalization for Advanced Polymeric Materials

The primary amine of 5-Amino-2-fluoroquinoline provides a versatile point of attachment for incorporating this fluorophore into polymeric structures.[4] This can be achieved through various polymerization techniques, leading to materials with tailored optical and electronic properties.

Application Note: Creating Fluorescent Polymers for Sensing and Imaging

By incorporating 5-Amino-2-fluoroquinoline into a polymer backbone or as a pendant group, it is possible to create fluorescent polymers.[5] These materials can exhibit enhanced quantum yields and processability compared to their small-molecule counterparts. Such polymers could find applications in solid-state lighting, polymer-based sensors, and bio-imaging agents. For example, the amino group can be converted to an isocyanate or an acrylate moiety to enable its participation in polyurethane or polyacrylate formation, respectively.

Conclusion

5-Amino-2-fluoroquinoline stands as a promising and versatile platform for the development of advanced functional materials. Its unique combination of a fluorinated quinoline core and a reactive amino group opens up a wide array of possibilities for creating novel materials for OLEDs, chemical sensors, and advanced polymers. The protocols and application notes provided in this guide serve as a starting point for researchers to explore and unlock the full potential of this intriguing molecule in their respective fields. Further derivatization and optimization of the molecular structure are expected to lead to even more impressive material properties and device performances.

References

Sources

Application Note: Mechanistic Profiling and Functionalization of 5-Amino-2-fluoroquinoline

[1]

Executive Summary & Chemical Significance

5-Amino-2-fluoroquinoline (5-A-2-FQ) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: the electrophilic C2-fluorine and the nucleophilic C5-amine.

While fluoroquinolone antibiotics (typically 6-fluoro-7-amino derivatives) are well-documented, the 2-fluoro-5-amino isomer offers a distinct "reverse" polarity profile useful for designing kinase inhibitors, intercalating agents, and novel antimalarials.[1] This guide details the mechanistic pathways for selectively manipulating this scaffold, focusing on Nucleophilic Aromatic Substitution (

Chemical Reactivity Profile

To successfully derivatize 5-A-2-FQ, one must understand the electronic push-pull dynamics of the quinoline ring.[1]

  • C2-Position (Electrophilic): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (inductive and mesomeric), making the C2 and C4 positions highly susceptible to nucleophilic attack. The presence of a fluorine atom at C2 enhances this electrophilicity via the inductive effect (-I), making it an excellent leaving group for

    
     reactions.
    
  • C5-Position (Nucleophilic): The exocyclic amine at C5 acts as a classic aniline-like nucleophile.[1] However, its nucleophilicity is modulated by the electron-deficient quinoline core, making it less reactive than a simple phenylamine but still capable of amide coupling, reductive amination, and Buchwald-Hartwig amination.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the 5-A-2-FQ scaffold.

ReactivityMapScaffold5-Amino-2-fluoroquinoline(Core Scaffold)C2_SiteC2 Position(Electrophilic Center)Scaffold->C2_SiteActivated by Ring NC5_SiteC5 Position(Nucleophilic Center)Scaffold->C5_SiteDonating NH2 GroupReaction_SNArS_NAr Displacement(Amines, Alkoxides, Thiols)C2_Site->Reaction_SNArLeaving Group: F-Reaction_PdPd-Catalyzed Coupling(Buchwald-Hartwig)C5_Site->Reaction_PdSubstrate: Ar-NH2Reaction_AcylAcylation / Amide CouplingC5_Site->Reaction_AcylSubstrate: Ar-NH2

Caption: Orthogonal reactivity map showing the electrophilic C2-fluorine and nucleophilic C5-amine sites.

Mechanism Study: Nucleophilic Aromatic Substitution ( ) at C2

The displacement of the C2-fluorine is the primary method for introducing diversity. Unlike standard benzene derivatives, the quinoline nitrogen activates the C2 position, allowing

Mechanistic Pathway[1][2][3][4]
  • Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the C2 carbon.

  • Meisenheimer Complex Formation: The aromaticity is temporarily disrupted. The negative charge is delocalized onto the ring nitrogen (an aza-Meisenheimer complex), which stabilizes the intermediate significantly.

  • Elimination: The fluoride ion is expelled, and aromaticity is restored.[2]

Key Insight: The C5-amino group is an electron-donating group (EDG).[1] While EDGs typically deactivate

1

SNAr_MechanismStep1Reactants:5-Amino-2-fluoroquinoline + Nuc-HTS1Transition State 1:Nucleophilic Attack at C2Step1->TS1IntermediateMeisenheimer Complex(Negative charge on Ring N)TS1->IntermediateRate Determining StepTS2Transition State 2:C-F Bond BreakingIntermediate->TS2ProductProduct:2-Substituted-5-aminoquinoline + HFTS2->ProductFast Step

Caption: Step-wise S_NAr mechanism showing the critical stabilization of the intermediate by the ring nitrogen.

Experimental Protocols

Protocol A: Displacement with Secondary Amines

Objective: Synthesis of 2-morpholino-5-aminoquinoline. Scope: Applicable to morpholine, piperazine, and pyrrolidine derivatives.

Reagents:

  • 5-Amino-2-fluoroquinoline (1.0 equiv)[1]

  • Morpholine (3.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • DMSO (Dimethyl sulfoxide) [Anhydrous]

Procedure:

  • Setup: Charge a dried reaction vial with 5-Amino-2-fluoroquinoline (100 mg, 0.62 mmol) and a magnetic stir bar.

  • Solvent: Add anhydrous DMSO (2.0 mL). Note: DMSO is preferred over DMF for its higher dielectric constant, which stabilizes the polar transition state.

  • Base/Nucleophile: Add DIPEA (215 µL, 1.24 mmol) followed by morpholine (160 µL, 1.86 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 163) and appearance of product (M+H = 230).

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product typically precipitates.

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate:[1] Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the C2-F coupling patterns. Shift of C3-H proton.[1]

  • Yield: Expected range 75–90%.

Protocol B: Buchwald-Hartwig Amination at C5

Objective: Functionalization of the C5-amine with an aryl bromide (Reverse coupling).[1] Note: Since the C5-amine is the nucleophile here, we use an aryl bromide partner.

Reagents:

  • 5-Amino-2-fluoroquinoline (1.0 equiv)[1]

  • Bromobenzene (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • Xantphos (4 mol%)

  • Cs2CO3 (2.0 equiv)

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3 times.

  • Loading: Add 5-Amino-2-fluoroquinoline (1.0 equiv), Bromobenzene (1.2 equiv), Pd2(dba)3, Xantphos, and Cs2CO3.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat at 100°C for 12 hours.

  • Work-up: Filter through a celite pad, wash with EtOAc, and concentrate. Purify via silica gel chromatography.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (S_NAr) Temperature too low; Solvent too non-polar.[1]Increase Temp to 110°C; Switch from DMF to DMSO or NMP.
By-product: Hydrolysis Wet solvent (Water attacks C2).[1]Use anhydrous solvents; Ensure reaction is under inert atmosphere.
Regioselectivity Issues Competition from C4 attack (rare but possible).Confirm C2 substitution via 19F NMR (disappearance of signal).
Poor Solubility High crystallinity of scaffold.Use microwave irradiation to improve solubility and reaction rate.

Workflow for Analog Library Generation

For drug discovery campaigns, generating a library of C2-substituted analogs is a common workflow.

WorkflowStartStart: 5-Amino-2-fluoroquinolineDecisionTarget Modification?Start->DecisionPathAPath A: C2-Functionalization(S_NAr)Decision->PathAModulate Solubility/PotencyPathBPath B: C5-Functionalization(Amide/Pd-coupling)Decision->PathBExtend ScaffoldExpAProtocol: DMSO, 90°CNucleophile: Amines/ThiolsPathA->ExpAExpBProtocol: Pd-Cat, 100°CElectrophile: Aryl HalidesPathB->ExpBQCQC: LCMS & 1H NMRExpA->QCExpB->QCFinalFinal Library CompoundQC->Final

Caption: Decision tree for library generation targeting C2 vs C5 positions.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Wikipedia.[3] Available at: [Link][4]

  • Synthesis of 5-aminoquinoline derivatives. ResearchGate. Available at: [Link]

  • Fluoroquinolone Antibiotics: Mechanisms of Action. National Institutes of Health (NIH). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing a framework of expertise and trustworthy protocols to ensure the successful synthesis of this valuable compound.

Introduction: The Challenge and Importance

5-Amino-2-fluoroquinoline is a critical building block in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis, however, is often plagued by challenges such as low yields, formation of stubborn impurities, and difficult purification processes. This guide provides a structured approach to overcoming these issues through a detailed examination of a common synthetic pathway and a comprehensive troubleshooting section.

Core Synthesis Pathway: The Friedländer Annulation

A prevalent and effective method for synthesizing the quinoline core is the Friedländer annulation.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[2][3] For the synthesis of 5-Amino-2-fluoroquinoline, a common strategy involves the reaction of a 2,5-diaminobenzaldehyde derivative with a suitable carbonyl compound.

The general mechanism involves an initial aldol condensation followed by a cyclodehydration to form the quinoline ring.[2][4] The choice of catalyst, solvent, and reaction temperature is critical and can significantly impact the reaction's efficiency and selectivity.[5]

Friedlander_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2_Amino_Aryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Condensation Aldol Condensation 2_Amino_Aryl_Ketone->Aldol_Condensation + Active_Methylene Active Methylene Compound Active_Methylene->Aldol_Condensation Cyclodehydration Cyclodehydration Aldol_Condensation->Cyclodehydration Intermediate Quinoline Substituted Quinoline Cyclodehydration->Quinoline Acid/Base Catalyst

Caption: General workflow of the Friedländer quinoline synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis of 5-Amino-2-fluoroquinoline.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in Friedländer-type syntheses are a common issue.[5] The root causes can often be traced to several key areas:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are paramount. Traditional strong acids or bases can lead to side reactions and degradation.[5] Consider using milder, more efficient catalytic systems. Lewis acids like Indium(III) triflate (In(OTf)₃) have been shown to be highly effective, often leading to yields in the 75-92% range for related quinoline syntheses.[6]

  • Incorrect Reaction Temperature: This reaction is highly sensitive to temperature. Too low, and the reaction may stall; too high, and you risk decomposition of starting materials or the product, leading to tar formation.[5] We recommend starting at a moderate temperature (e.g., 80 °C) and optimizing in 10 °C increments while monitoring the reaction by Thin Layer Chromatography (TLC).

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Switching to a more polar solvent like Dimethylformamide (DMF) or ethanol can improve solubility.[5] For some substrates, solvent-free conditions with a suitable catalyst can also be highly effective.[7]

  • Reaction Time: Ensure the reaction has gone to completion. Monitor the disappearance of the limiting reagent by TLC or LC-MS. Insufficient reaction time is a simple but often overlooked cause of low yield.

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction flask. What causes this and how can I prevent it?

The formation of tar or polymeric material is typically a sign of product or starting material degradation due to harsh reaction conditions.[5]

  • Reduce Temperature: As mentioned above, high temperatures are a primary culprit. Lowering the reaction temperature can increase selectivity and minimize degradation.

  • Use a Milder Catalyst: Strong acids like sulfuric acid can promote unwanted polymerization and side reactions. Consider alternatives like p-toluenesulfonic acid (p-TsOH) or even catalyst-free conditions under microwave irradiation, which can offer rapid and efficient synthesis.[8] Molecular iodine has also been used as a mild and effective catalyst.[5]

  • Control Reactant Stoichiometry: An excess of one reactant, particularly the carbonyl compound, can lead to self-condensation (e.g., aldol condensation) as a major side reaction.[2][5] Aim for a stoichiometry close to 1:1 or a slight excess (1.1-1.2 equivalents) of the methylene compound.

Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely side products?

Impurity profiles can be complex, but some common side products in Friedländer and related quinoline syntheses include:

  • Self-Condensation Products: The active methylene compound can react with itself, especially under basic conditions.[2]

  • Positional Isomers: If using an unsymmetrical ketone, you may get a mixture of regioisomers.[9] While this is less of a concern for the specific target of 5-Amino-2-fluoroquinoline if the correct precursors are used, it's a critical consideration in quinoline synthesis generally.

  • Over-reaction or Degradation Products: As discussed, harsh conditions can lead to a variety of small molecule impurities from decomposition.

To improve purity:

  • Optimize Reaction Conditions: Milder conditions (temperature, catalyst) are the best way to prevent side product formation in the first place.

  • Chromatography: Column chromatography is often necessary. A gradient elution with a hexane/ethyl acetate system is a good starting point. The polarity can be adjusted based on the observed TLC separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a highly effective final purification step.

Q4: The reaction seems to stall and does not go to completion. What should I try?

A stalled reaction points to an issue with reactivity or catalyst deactivation.

  • Catalyst Activity: If using a solid-supported or reusable catalyst, it may have lost activity. Ensure you are using a fresh or properly activated catalyst.[7] For homogeneous catalysts, consider increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[5]

  • Water Scavenging: The cyclodehydration step releases water, which can inhibit the reaction, especially if a water-sensitive Lewis acid catalyst is used. Adding molecular sieves to the reaction can help drive the equilibrium towards the product.

  • Reagent Purity: Impurities in your starting materials, particularly the 2-aminoaryl ketone, can interfere with the reaction. Verify the purity of your reagents before starting.

Troubleshooting_Yield Start Low Yield Observed Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Catalyst Is Catalyst Appropriate? Check_Temp->Check_Catalyst Yes Adjust_Temp Adjust Temperature (e.g., 80-120 °C) Monitor by TLC Check_Temp->Adjust_Temp No Check_Solvent Are Reactants Soluble? Check_Catalyst->Check_Solvent Yes Select_Catalyst Select Milder Catalyst (e.g., In(OTf)3, p-TsOH, I2) or Adjust Loading Check_Catalyst->Select_Catalyst No Check_Time Is Reaction Complete? Check_Solvent->Check_Time Yes Change_Solvent Change Solvent (e.g., to DMF, Ethanol) or Use Solvent-Free Check_Solvent->Change_Solvent No Increase_Time Increase Reaction Time Monitor by TLC/LC-MS Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Adjust_Temp->Check_Catalyst Select_Catalyst->Check_Solvent Change_Solvent->Check_Time Increase_Time->Success

Caption: A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the Friedländer synthesis of 5-Amino-2-fluoroquinoline?

There is no single "best" catalyst as the optimal choice depends on the specific substrates and desired reaction conditions (e.g., temperature, solvent). However, for high efficiency and selectivity, Lewis acids such as Indium(III) triflate (In(OTf)₃) are excellent choices.[6] For more environmentally friendly approaches, heterogeneous catalysts like Nafion or reusable catalysts on a solid support can be very effective and simplify product workup.[7][8]

Q: Can I run this reaction under solvent-free conditions?

Yes, solvent-free conditions are often advantageous, leading to shorter reaction times, simpler workup, and reduced environmental impact.[7] This approach typically requires heating the neat mixture of reactants with a suitable catalyst. It is particularly effective when using microwave irradiation.

Q: How stable is the 5-Amino-2-fluoroquinoline product?

Fluoroquinolones are generally stable compounds. However, they can be susceptible to degradation under strongly acidic or photolytic conditions.[10][11] It is advisable to store the purified product in a cool, dark place and to avoid prolonged exposure to strong acids during workup.

Q: What are the key safety precautions for this synthesis?

  • Reagents: Handle all chemicals, especially fluorinated compounds and strong acids/bases, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactions: Be cautious when heating reactions, especially under solvent-free conditions, to avoid uncontrolled temperature increases. When quenching reactions containing strong acids, add the quenching solution slowly and with cooling.

  • Product Handling: Treat the final product as potentially biologically active and handle it with care.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Annulation

This protocol describes a general method using molecular iodine as a mild and efficient catalyst.[5]

Materials:

  • 2-amino-4-fluorobenzaldehyde (or related ketone) (1.0 mmol)

  • Suitable active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 2-amino-4-fluorobenzaldehyde, the active methylene compound, and molecular iodine.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: Product Purification by Column Chromatography

Materials:

  • Crude 5-Amino-2-fluoroquinoline

  • Silica gel (for column chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) while collecting fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Amino-2-fluoroquinoline.

Data Summary Table

The following table summarizes the effect of different catalysts on the yield of quinoline synthesis via Friedländer annulation under various conditions, providing a reference for optimization.

CatalystSolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃ Solvent-free801-2 h75-92[6]
Iodine (I₂) (10 mol%) Solvent-free80-100VariesHigh[5][8]
p-TsOH Solvent-free (Microwave)1202-5 minHigh[8]
NaHSO₄-SiO₂ Solvent-free120-1303-6 hExcellent[7]
Choline Hydroxide (1 mol%) Water506 hHigh[5]

References

  • Varala, R., et al. (2006). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Kumar, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Jadhav, S. D., et al. (2022). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. Available at: [Link]

  • Shaikh, I. R., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. PMC. Available at: [Link]

  • Slideshare. (2018). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • Combes Quinoline Synthesis. (n.d.). Available at: [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]

  • Reddy, R. A., et al. (2020). Effect of catalyst and Solvent in Synthesis of Tacrine-Terpenoid Hybrid Analogues: Friedlander Annulation Approach.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. Available at: [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Molbase. (n.d.). Friedlander quinoline synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • National Institutes of Health. (2008). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC.
  • ResearchGate. (2018).
  • ResearchGate. (2015). Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution.

Sources

Stability issues of 5-Amino-2-fluoroquinoline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-Amino-2-fluoroquinoline (CAS: 380566-31-2), a critical scaffold in the synthesis of kinase inhibitors and antibacterial fluoroquinolones.

This molecule presents a "dual-threat" stability profile:

  • The 2-Fluoro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), making it unstable in basic media.
    
  • The 5-Amino group is electron-rich, making the compound susceptible to oxidative degradation (browning) in air.

Part 1: The Stability Matrix

Quick Reference: pH & Environmental Tolerance
ConditionStability RatingPrimary Degradation PathwayVisual Indicator
Acidic (pH < 4) ⭐⭐⭐ (Good)Protonation (Reversible). Hydrolysis only at high T.Clear solution (Salt formation)
Neutral (pH 7) ⭐⭐ (Moderate)Slow Oxidation / Slow HydrolysisGradual darkening over weeks
Basic (pH > 9) ⚠️ CRITICAL FAIL

Hydrolysis (F

OH)
Precipitation of 2-Quinolone
Oxidative (Air) ⭐ (Poor)N-Oxidation / PolymerizationPowder turns Brown/Black

Part 2: Troubleshooting by Condition

Module A: Basic Conditions (The Danger Zone)

Issue: “I treated the compound with NaOH/Carbonate, and my product spot disappeared on TLC / a new solid precipitated.”

The Science: The 2-position of quinoline is naturally electron-deficient. The presence of the highly electronegative Fluorine atom further activates this position. In the presence of strong nucleophiles (OH⁻, OMe⁻, amines), the Fluorine is rapidly displaced via Nucleophilic Aromatic Substitution (


) .
  • Result: Conversion to 5-amino-2-hydroxyquinoline (which tautomerizes to the stable 2-quinolone form). This byproduct is often insoluble in organic solvents, leading to "crash out."

Diagnostic Protocol (The "Water Test"):

  • Take a small aliquot of your reaction mixture.

  • Dilute with water.

  • Check pH.[1] If pH > 9 and you see a new peak at [M-18+16] (net -2 mass shift is rare, usually F(19) to OH(17) is a loss of 2 Da) in LCMS, you have hydrolyzed the Fluorine.

    • Correction: F (19)

      
       OH (17). Mass change: -2 Da .
      
    • Note: The 2-quinolone tautomer is very stable and difficult to reverse.

Corrective Action:

  • Avoid Hydroxide Bases: Use non-nucleophilic bases like DIPEA or Cs₂CO₃ in anhydrous solvents (DMF/DMAc).

  • Temperature Control: Keep basic reactions below 0°C initially to favor deprotonation over substitution.

Module B: Acidic Conditions

Issue: “The compound won't dissolve in my acidic mobile phase, or retention time shifts drastically.”

The Science: Acidic conditions are generally safer for the Fluorine atom, but they affect the Nitrogen species.

  • Protonation: The quinoline nitrogen (pK

    
     ~2-3 due to F-withdrawal) and the aniline nitrogen (pK
    
    
    
    ~4) will protonate. This creates a dicationic species in strong acid, which is highly soluble in water but insoluble in non-polar organics.
  • Hydrolysis Risk: While slower than base hydrolysis, boiling in strong acid (e.g., 6M HCl, 100°C) will eventually hydrolyze the Fluorine via an addition-elimination mechanism assisted by protonation of the ring nitrogen.

FAQ: Can I store it in 1M HCl?

  • Short Term (<24h): Yes, at 4°C.

  • Long Term: No. Slow hydrolysis will generate HF and the quinolone.

Module C: Oxidative Stability (Storage)

Issue: “My off-white powder turned dark brown after a week on the bench.”

The Science: The 5-amino group is an electron donor. Like all anilines, it is prone to radical oxidation by atmospheric oxygen, leading to the formation of azo-linkages or complex polymers (aniline black-like tars).

Storage Protocol:

  • Atmosphere: Argon or Nitrogen flush is mandatory for long-term storage.

  • Container: Amber glass (light accelerates oxidation).

  • Temperature: -20°C is recommended to slow kinetic oxidation rates.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the two critical failure modes: Base-mediated hydrolysis and Oxidative degradation.

G Start 5-Amino-2-fluoroquinoline (Active Scaffold) Base_Cond Basic Condition (OH-, pH > 9) Start->Base_Cond Ox_Cond Oxygen/Light (Storage) Start->Ox_Cond Meisenheimer Meisenheimer Complex (Transition State) Base_Cond->Meisenheimer Nucleophilic Attack Hydrolysis_Prod 5-Amino-2-quinolone (Dead End Byproduct) Mass: M-2 Meisenheimer->Hydrolysis_Prod Elimination of F- Radical N-Radical Cation Ox_Cond->Radical SET Oxidation Polymer Azo-Dimers / Polymers (Brown Tar) Radical->Polymer Coupling

Caption: Figure 1. Dual degradation pathways.[2] Top: Irreversible hydrolysis of the 2-Fluoro group in base. Bottom: Oxidative polymerization of the 5-Amino group in air.

Part 4: Validated Analytical Protocols

Protocol 1: Assessing Fluorine Integrity (The "Shift" Test)

Use this to verify if your reaction conditions destroyed the starting material.

  • Method:

    
    F NMR (Unprotonated).
    
  • Standard: Dissolve 5mg of pure 5-Amino-2-fluoroquinoline in DMSO-

    
    .
    
  • Sample: Dissolve 5mg of your reaction crude in DMSO-

    
    .
    
  • Observation:

    • Starting Material: Sharp singlet around -70 to -80 ppm (typical for 2-F-quinoline).

    • Hydrolysis (Fluoride ion): Sharp singlet at -119 ppm (free F⁻) or disappearance of signal if HF is volatile/scavenged.

    • Displacement: If you reacted with an amine, the F signal should disappear entirely.

Protocol 2: LCMS Purity Check
  • Column: C18 Reverse Phase (High pH stability column recommended, e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 254 nm (Quinoline core) and 210 nm (Amine).

  • Pass Criteria: Single peak at expected Mass (M+H).

  • Fail Criteria:

    • Peak at M-2 (Hydrolysis product).

    • Broad smear at high retention time (Oxidative polymers).

References

  • Nucleophilic Aromatic Substitution (S_NAr) of Fluoroheterocycles

    • Context: Explains the high reactivity of the 2-fluoro position in quinolines toward hydrolysis and nucleophilic
    • Source: Chemistry LibreTexts. (2025).
    • URL:[Link]

  • Degrad

    • Context: Details the oxidative instability of amino-substituted quinolines and the formation of colored degrad
    • Source: National Institutes of Health (NIH) / PubMed. (2025).
    • URL:[Link](General reference to aminoquinoline oxidation kinetics)

  • Fluoroquinolone Antibiotic Stability

    • Context: Provides data on the acid/base stability of the fluoroquinolone core, specifically regarding the 2-F and 7-amino positions (analogous to the 5-amino-2-fluoro scaffold).
    • Source: MDPI Molecules. (2022). Oxidation of Drugs during Drug Product Development.
    • URL:[Link]

  • Synthesis and Reactivity of 2-Fluoroquinolines

    • Context: BenchChem protocols for handling 2-chloro/2-fluoro quinoline intermediates, highlighting the need for anhydrous conditions.
    • Source: BenchChem. (2025).[3] Application Notes for Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Preventing Dimerization of 5-Amino-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-2-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted dimerization of this compound. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: I've observed a color change in my sample of 5-Amino-2-fluoroquinoline, from a light-colored powder to a darker, brownish hue. What could be the cause?

A color change in your 5-Amino-2-fluoroquinoline sample is a common indicator of degradation, often due to dimerization or oligomerization. This process is primarily caused by the oxidation of the aromatic amine group, which is susceptible to degradation upon exposure to air (oxygen), light, and trace metal ions.

Q2: What is dimerization and why is it a problem for my experiments?

Dimerization is a chemical reaction where two molecules of 5-Amino-2-fluoroquinoline join together, forming a larger molecule. This is problematic for several reasons:

  • Reduced Purity: The formation of dimers reduces the concentration of the desired monomeric 5-Amino-2-fluoroquinoline, impacting the accuracy of your experimental results.

  • Altered Biological Activity: The dimer will likely have different pharmacological and toxicological properties compared to the monomer, potentially leading to misleading data in drug development studies.

  • Poor Solubility: Dimers are often less soluble than their monomeric counterparts, which can cause issues with sample preparation and analysis.

Q3: How can I prevent the dimerization of 5-Amino-2-fluoroquinoline?

The most effective way to prevent dimerization is to protect the reactive amino group. This can be achieved through two main strategies:

  • Proper Storage and Handling: Minimize exposure to oxygen and light by storing the compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at low temperatures (ideally -20°C).

  • Chemical Protection: Employing a protecting group for the amine functionality is a robust chemical strategy. The tert-butoxycarbonyl (Boc) group is a widely used and effective choice for this purpose.

Q4: Can I reverse the dimerization process once it has occurred?

Reversing the dimerization of 5-Amino-2-fluoroquinoline is generally not feasible. The bonds formed during dimerization are typically stable covalent bonds. Therefore, prevention is the most critical aspect of working with this compound.

II. Understanding the Dimerization of 5-Amino-2-fluoroquinoline

The primary amine at the 5-position of the quinoline ring is an electron-donating group, which activates the aromatic system and makes it susceptible to oxidation. While the specific, uncatalyzed dimerization mechanism of 5-Amino-2-fluoroquinoline is not extensively documented in peer-reviewed literature, a plausible pathway involves oxidative coupling.

One potential mechanism is the formation of an azo bridge between two molecules. This can be initiated by oxidation to form a reactive nitrogen species that then couples with another molecule of 5-Amino-2-fluoroquinoline. This type of reaction is known as azo coupling.[1][2][3]

cluster_0 Initiation: Oxidation cluster_1 Propagation: Coupling A 5-Amino-2-fluoroquinoline B Oxidized Intermediate A->B D Dimer C 5-Amino-2-fluoroquinoline

Caption: Plausible oxidative dimerization pathway of 5-Amino-2-fluoroquinoline.

III. Troubleshooting Guide: Storage and Handling

Proper storage and handling are the first line of defense against dimerization.

Issue Potential Cause Recommended Solution
Rapid discoloration of solid compound Exposure to air and/or light.Store the compound in an amber vial, purge with an inert gas (argon or nitrogen), and store at -20°C.
Formation of precipitates in solution Dimerization and subsequent precipitation due to lower solubility.Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere in the dark at low temperatures.
Inconsistent analytical results Presence of varying amounts of dimer in different aliquots.Always use freshly prepared solutions from a properly stored solid sample. If dimerization is suspected, purify the material before use.

IV. Experimental Protocol: Amine Protection with Boc Anhydride

To chemically prevent dimerization, the amino group can be protected with a tert-butoxycarbonyl (Boc) group. This protection is robust and can be removed under acidic conditions when the amine functionality is needed for subsequent reactions.[4][5]

Materials:

  • 5-Amino-2-fluoroquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-2-fluoroquinoline (1 equivalent) in anhydrous DCM or THF under an inert atmosphere of argon or nitrogen.

  • Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve Boc₂O (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-protected 5-Amino-2-fluoroquinoline.

A Dissolve 5-Amino-2-fluoroquinoline in anhydrous solvent under inert atmosphere B Add base (TEA or DIPEA) A->B C Add Boc₂O solution dropwise B->C D Stir at room temperature and monitor reaction progress (TLC/HPLC) C->D E Quench with saturated NaHCO₃ D->E F Extract with DCM E->F G Wash with water and brine F->G H Dry over MgSO₄ or Na₂SO₄ G->H I Filter and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for Boc protection of 5-Amino-2-fluoroquinoline.

V. Troubleshooting the Boc Protection Reaction

Issue Potential Cause Recommended Solution
Incomplete or slow reaction Low nucleophilicity of the amine: The electron-withdrawing nature of the fluoroquinoline ring system can reduce the nucleophilicity of the amino group.Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the reaction mixture. DMAP is a more potent acylation catalyst.
Steric hindrance: Although not highly hindered, the peri-interaction with the hydrogen at the 4-position might slightly impede the reaction.Gently heat the reaction mixture to 40-50°C to increase the reaction rate.
Poor quality of reagents: Boc₂O can degrade over time, and wet solvents can hydrolyze it.Use freshly opened or properly stored Boc₂O and ensure solvents are anhydrous.
Formation of side products Excess Boc₂O: Can lead to the formation of di-Boc protected amine, although this is less common with aromatic amines.Use a stoichiometric amount or a slight excess (1.1 equivalents) of Boc₂O.
Reaction with impurities: Impurities in the starting material may react with Boc₂O.Ensure the purity of the starting 5-Amino-2-fluoroquinoline before proceeding with the protection.
Difficulty in purification Similar polarity of product and starting material: If the reaction is incomplete, separating the Boc-protected product from the starting amine can be challenging.Ensure the reaction goes to completion. If separation is still difficult, consider an alternative workup, such as an acidic wash to remove the basic starting material.

VI. Protocol: Deprotection of N-Boc-5-Amino-2-fluoroquinoline

When the amino group is required for a subsequent reaction, the Boc group can be removed using acidic conditions.

Materials:

  • N-Boc-protected 5-Amino-2-fluoroquinoline

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Dissolve the N-Boc-protected 5-Amino-2-fluoroquinoline in anhydrous DCM under an inert atmosphere.

  • Acid Addition: Add trifluoroacetic acid (5-10 equivalents) or a 4M solution of HCl in dioxane (5-10 equivalents) to the solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the deprotection by TLC or HPLC until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the product with DCM.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo to yield the deprotected 5-Amino-2-fluoroquinoline.

VII. Analytical Methods for Detecting Dimerization

To monitor the purity of your 5-Amino-2-fluoroquinoline and detect the presence of dimers, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is an excellent tool for separating the monomer from the less polar dimer. The appearance of a new, later-eluting peak is indicative of dimer formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of the dimer by identifying its corresponding molecular weight, which will be double that of the monomer minus two mass units (for a dehydration-type coupling) or with an addition of an oxygen atom for some oxidative couplings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the dimer if it is present in sufficient quantity. You would expect to see a more complex spectrum with a different set of aromatic signals compared to the pure monomer.[6]

VIII. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 8, 2026, from [Link]

  • Wellness Hub. (2026, February 8). How to Reduce Heterocyclic Amines for Better Colorectal Health.

  • PMC. (2024, February 5). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds.

  • Wikipedia. (n.d.). Azo coupling. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2016, February 15). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

  • Der Pharma Chemica. (n.d.). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline.

  • Nutrition Authority. (n.d.). What are heterocyclic amines? Get nutrition help and learn.

  • PubMed. (2008, July 15). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues.

  • PMC. (n.d.). Heterocyclic amines: occurrence and prevention in cooked food.

  • Reddit. (2020, May 19). Fmoc protection of electron-poor aniline?

  • PMC. (2015, February 17). Cobalt-Promoted Dimerization of Aminoquinoline Benzamides.

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.

  • PMC. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide.

  • YouTube. (2023, March 28). Introduction to Azo Coupling Reactions for Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Azo Coupling.

  • Semantic Scholar. (n.d.). Photochemistry of 5-aminoquinoline in protic and aprotic solvents.

  • ResearchGate. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies.

  • ResearchGate. (2020, February). Heterocyclic amines formation and mitigation in processed meat and meat products: a review.

  • PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching.

  • MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides.

  • DergiPark. (n.d.). Chemical Oxidation of 5-Amino Quinoline with (NH₄)₂S₂O₈.

  • ResearchGate. (n.d.). Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution.

  • MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.

  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

  • MDPI. (n.d.). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition.

  • PMC. (n.d.). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights.

  • NIH. (2023, March 13). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis.

  • Kansas State University. (n.d.). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products.

  • PMC. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation.

  • ResearchGate. (n.d.). Synthesis of novel 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl)pyridines.

  • PubMed. (2000, October). Degradation mechanism and stability of 5-aminolevulinic acid.

  • BYU ScholarsArchive. (n.d.). Synthesis of 2,4,5-Triaminocyclohexane Carboxylic Acid as a Novel 2-Deoxystreptamine Mimetic.

  • PMC. (n.d.). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study.

Sources

Technical Support Center: Column Chromatography Purification of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of fluoroquinolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful purification of this important class of antibiotics. My aim is to combine theoretical principles with practical, field-proven insights to help you navigate the complexities of your experiments.

Introduction to Fluoroquinolone Purification

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics.[1] Their chemical structure, characterized by a bicyclic core with a carboxylic acid group and a basic amine moiety on the side chain, gives them amphoteric properties.[2] This dual nature can present unique challenges during purification by column chromatography. Understanding the interplay between the stationary phase, mobile phase, and the specific fluoroquinolone's physicochemical properties is paramount for developing a robust and efficient purification protocol.

This guide will address common questions and troubleshooting scenarios encountered during the column chromatography purification of fluoroquinolones, covering both normal-phase and reversed-phase techniques.

Frequently Asked Questions (FAQs)

Which type of column chromatography should I use for my fluoroquinolone, normal-phase or reversed-phase?

The choice between normal-phase and reversed-phase chromatography depends on the polarity of your target fluoroquinolone and the impurities you need to separate it from.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase.[3] In NPC, polar compounds like fluoroquinolones will have a stronger interaction with the stationary phase and thus elute later. This method is often suitable for separating fluoroquinolones from less polar impurities. Silica gel is a common choice for the stationary phase due to its high efficiency and versatility.[4][5]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18, C8, or phenyl-bonded silica) and a polar mobile phase.[3] Most analytical HPLC methods for fluoroquinolones utilize reversed-phase chromatography.[1][6] In RPC, polar compounds elute earlier. This is advantageous for purifying fluoroquinolones from highly non-polar impurities. C18 columns are widely used for the separation of fluoroquinolones.[1][6]

Recommendation: For preparative purification, start with thin-layer chromatography (TLC) to screen different solvent systems for both normal and reversed-phase conditions.[7] The system that provides the best separation of your target compound from impurities will be the most suitable for scaling up to column chromatography.

How do I select the right mobile phase for my fluoroquinolone purification?

Selecting the appropriate mobile phase is critical for achieving good separation. The choice will depend on whether you are using normal-phase or reversed-phase chromatography.

  • Normal-Phase: Common mobile phases are mixtures of non-polar solvents like hexane or petroleum ether with a more polar solvent such as ethyl acetate, acetone, or dichloromethane.[8][9] For highly polar fluoroquinolones that show strong retention on silica gel, you may need to increase the polarity of the mobile phase by adding methanol.[10] However, be cautious as high concentrations of methanol (>10%) can dissolve the silica gel.[9]

  • Reversed-Phase: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (ACN) or methanol.[1][6] Acetonitrile is a common choice due to its strong elution strength.[1] The pH of the aqueous component is crucial for controlling the retention of fluoroquinolones. Adjusting the pH with acids like formic acid, acetic acid, or phosphoric acid can improve peak shape and resolution.[11]

Pro-Tip: The basic amine group in fluoroquinolones can interact with acidic silanol groups on the silica surface, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase in normal-phase chromatography can mitigate this issue by neutralizing the acidic sites.[9][10]

Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[12][13]

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the run.[12][14] This method is simpler to implement and is suitable for separating compounds with similar polarities.[13] However, for complex mixtures, it can lead to long run times and peak broadening for late-eluting compounds.[14]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger eluting solvent.[12][14] This allows for the efficient elution of compounds with a wide range of polarities, resulting in sharper peaks and shorter analysis times.[12][15]

Recommendation: For purifying a crude reaction mixture containing multiple components with varying polarities, a gradient elution is generally preferred.[15] For separating a fluoroquinolone from a few closely related impurities, an isocratic elution might provide better resolution.[15]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of fluoroquinolones and provides actionable solutions.

Problem 1: My fluoroquinolone is stuck on the column and won't elute (Normal-Phase).

Possible Causes:

  • High Polarity of the Fluoroquinolone: The compound is too strongly adsorbed to the polar stationary phase.

  • Incorrect Mobile Phase: The mobile phase is not polar enough to elute the compound.

  • Strong Acid-Base Interactions: The basic amine group of the fluoroquinolone is interacting strongly with the acidic silica gel.[10]

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar mixture like dichloromethane/methanol.[9][10]

  • Add a Modifier: Incorporate a small amount of a competitive base like triethylamine (TEA) or ammonia into your mobile phase to disrupt the strong interactions between your compound and the silica gel.[10] A step gradient with increasing concentrations of methanol can also be effective.[10]

  • Consider HILIC: For very polar fluoroquinolones, Hydrophilic Interaction Liquid Chromatography (HILIC), a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase, might be a suitable alternative.[1]

Problem 2: My peaks are tailing.

Peak tailing is a common issue in chromatography and can be particularly prevalent with basic compounds like fluoroquinolones.[1][16]

Possible Causes:

  • Secondary Interactions: The basic amine group of the fluoroquinolone interacts with acidic silanol groups on the silica surface.[1]

  • Column Overload: Too much sample has been loaded onto the column.[17]

  • Poorly Packed Column: The column packing is not uniform, leading to uneven flow.

  • Sample Viscosity: The sample is too viscous.[16]

Solutions:

CauseRecommended Action
Secondary Interactions Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-1%) in normal-phase chromatography.[9][10] In reversed-phase, adjusting the pH of the mobile phase with an acid (e.g., formic or acetic acid) to protonate the amine can improve peak shape.[11]
Column Overload Reduce the amount of sample loaded onto the column.[17]
Poorly Packed Column Repack the column carefully to ensure a uniform bed.
Sample Viscosity Dilute the sample in the initial mobile phase before loading.[16]
Problem 3: My peaks are fronting.

Peak fronting is less common than tailing but can still occur.[18]

Possible Causes:

  • Column Overload: This is the most common cause of peak fronting.[16][19]

  • Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.[17]

  • Column Collapse: The stationary phase bed has collapsed.[17]

Solutions:

CauseRecommended Action
Column Overload Dilute the sample and inject a smaller volume.[19]
Poor Sample Solubility Ensure the sample is completely dissolved in the initial mobile phase before loading. You may need to use a stronger solvent to dissolve the sample initially, but then dilute it with the weaker mobile phase solvent.
Column Collapse Repack the column. Ensure the chosen mobile phase is compatible with the stationary phase.
Problem 4: I am seeing split peaks.

Split peaks can indicate a problem with the column packing or the sample introduction.[20]

Possible Causes:

  • Column Void or Channeling: A void has formed at the top of the column, or channels have developed in the packing material.[17][20]

  • Partially Blocked Frit: The inlet frit of the column is partially clogged.[17]

  • Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase.[20]

Solutions:

  • Repack the Column: If a void has formed, carefully repack the column.

  • Clean or Replace the Frit: If the frit is blocked, it may be possible to clean it by back-flushing the column. Otherwise, the frit may need to be replaced.[17]

  • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, use the minimum volume required.[20]

Experimental Workflow & Protocols

General Workflow for Fluoroquinolone Purification

The following diagram illustrates a typical workflow for developing a column chromatography purification method for a fluoroquinolone.

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Post-Purification TLC 1. TLC Method Development (Screen Stationary & Mobile Phases) Solubility 2. Solubility & Stability Check TLC->Solubility Packing 3. Column Packing Solubility->Packing Loading 4. Sample Loading Packing->Loading Elution 5. Elution (Isocratic or Gradient) Loading->Elution Fraction 6. Fraction Collection Elution->Fraction Analysis 7. Fraction Analysis (TLC/HPLC) Fraction->Analysis Pooling 8. Pooling & Solvent Removal Analysis->Pooling G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution PeakTailing Peak Tailing SecondaryInt Secondary Interactions PeakTailing->SecondaryInt Overload Column Overload PeakTailing->Overload PeakFronting Peak Fronting PeakFronting->Overload PoorSolubility Poor Sample Solubility PeakFronting->PoorSolubility NoElution No Elution NoElution->SecondaryInt LowPolarity Low Mobile Phase Polarity NoElution->LowPolarity AddModifier Add Modifier (TEA/Acid) SecondaryInt->AddModifier ReduceLoad Reduce Sample Load Overload->ReduceLoad IncreasePolarity Increase Mobile Phase Polarity LowPolarity->IncreasePolarity ImproveSolubility Improve Sample Solubility PoorSolubility->ImproveSolubility

Sources

Technical Support Center: Exothermic Reaction Management in 5-Amino-2-Fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Thermal Safety & Process Control Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Introduction: The Thermal Landscape of Fluoroquinoline Synthesis

Welcome to the technical support hub for 5-Amino-2-fluoroquinoline synthesis. This scaffold is a critical intermediate in the development of next-generation kinase inhibitors and antibacterial agents.

However, its synthesis involves two chemically distinct but thermally aggressive steps: Electrophilic Aromatic Nitration and Catalytic Nitro-Reduction . Both possess high enthalpy of reaction (


) and, if mismanaged, can lead to thermal runaway, regioselectivity loss, or catastrophic containment failure.

This guide moves beyond basic "recipe" instructions to address the thermodynamic causality of the process. We focus on the standard industrial route: Nitration of 2-Fluoroquinoline followed by Catalytic Hydrogenation .

Module 1: Critical Thermal Events Overview

The synthesis pathway is fraught with "heat hotspots." Understanding where energy is released is the first step in control.

Workflow & Thermal Risk Map

ReactionThermalMap Start 2-Fluoroquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Exotherm: Medium Regio-control Critical IsomerMix 5- & 8-Nitro Isomers Nitration->IsomerMix Heat Release Separation Purification (Isomer Separation) IsomerMix->Separation Intermed 5-Nitro-2-fluoroquinoline Separation->Intermed Reduction Catalytic Hydrogenation (H2, Pd/C) Intermed->Reduction Exotherm: HIGH (~550 kJ/mol) Product 5-Amino-2-fluoroquinoline Reduction->Product

Figure 1: Thermal Risk Map identifying the two critical control points (Red Hexagons) where heat generation is most severe.

Module 2: Troubleshooting the Nitration Step

Context: Nitration of 2-fluoroquinoline is performed using mixed acid (HNO₃/H₂SO₄). The 2-fluoro group deactivates the pyridine ring, directing substitution to the benzene ring (positions 5 and 8). Primary Risk: Thermal runaway due to "accumulation" and loss of regioselectivity (higher temps favor the undesired 8-nitro isomer).

FAQ: Nitration Process Control

Q: Why did my temperature spike suddenly after I finished adding the nitric acid? A: This is a classic Accumulation Effect .

  • The Cause: You likely added the HNO₃ at a temperature too low for the reaction to consume it immediately (

    
    ). The nitric acid accumulated in the vessel. When the mixture eventually warmed enough to trigger the reaction, all the accumulated acid reacted simultaneously.
    
  • The Fix:

    • Dosing Control: Add HNO₃ strictly based on thermal response, not time. If the exotherm stops during addition, STOP dosing .

    • Temperature Floor: Maintain the reactor at a minimum of 0–5°C (depending on specific kinetics) to ensure immediate consumption of the reagent upon addition.

Q: My ratio of 5-nitro to 8-nitro is poor (too much 8-nitro). Is this heat-related? A: Yes. Regioselectivity in quinolines is temperature-dependent.

  • Mechanism: The activation energy (

    
    ) for nitration at the C8 position is slightly higher than at C5. As temperature increases, the rate constant for C8 nitration (
    
    
    
    ) increases faster than
    
    
    , degrading your selectivity.
  • Protocol: Keep the addition temperature strictly between -5°C and 5°C. Do not allow the "cook-out" (post-addition stir) to exceed room temperature unless conversion stalls.

Standardized Nitration Protocol (Safety Focused)
ParameterSpecificationReason
Reagent Fuming HNO₃ (1.1 eq) in H₂SO₄Limiting HNO₃ prevents over-nitration.
Dosing Temp -5°C to +5°CMaximizes 5-nitro selectivity; controls heat.
Quench Pour onto Ice/WaterExothermic! Dilution of H₂SO₄ releases massive heat.
Monitoring HPLC (Target: >60% 5-isomer)Real-time feedback on reaction progress.

Module 3: Troubleshooting Hydrogenation (The Critical Exotherm)

Context: Reducing the nitro group to an amine is the most hazardous step. Thermodynamics: Nitro reduction releases approx. 550 kJ/mol . In a batch reactor, this energy is sufficient to boil the solvent and over-pressurize the vessel within seconds if the cooling capacity is overwhelmed.

FAQ: Hydrogenation Safety

Q: The reaction didn't start for 30 minutes, then the temperature shot up 20°C in one minute. What happened? A: You experienced an Induction Period Failure .

  • The Cause: The catalyst (Pd/C) may have been poorly wetted, or the system contained trace poisons (sulfur/halides) from the previous step. Hydrogen accumulated in the headspace while the catalyst was inactive. Once the catalyst activated, the reaction rate (

    
    ) spiked exponentially.
    
  • The Fix:

    • Pre-activation: Stir the catalyst in the solvent under Nitrogen for 15 mins to ensure wetting.

    • Hydrogen Dosing: Do not fill the headspace to high pressure immediately. Introduce H₂ slowly. If no exotherm is detected (or H₂ uptake is zero) within 10 mins, purge with N₂ and investigate . Do not heat the reactor to "force" it start.

Q: Can I use Methanol as the solvent? A: Proceed with Caution.

  • Risk: Methanol is flammable and has a low flash point. In the presence of Pd/C (pyrophoric when dry), a methanol vapor/air mixture is an explosion hazard during filtration.

  • Recommendation: Use Ethyl Acetate or THF if solubility permits. They are more thermally forgiving. If Methanol is required for solubility, keep the catalyst wet with water (50% water wet paste) at all times.

Visualizing the Safety Loop

This diagram illustrates the logic flow for a safe semi-batch hydrogenation process.

SafetyLoop TempSensor Sensor: Reactor Temp (Tr) Controller Logic Controller (PLC) TempSensor->Controller PressSensor Sensor: H2 Pressure (P) PressSensor->Controller Cooling Action: Max Cooling Flow Controller->Cooling If Tr > Setpoint StopH2 Action: CUT H2 Feed (Emergency Stop) Controller->StopH2 If dTr/dt > Safe Limit (Runaway Detected) Normal Action: Continue Dosing Controller->Normal If Stable

Figure 2: Automated safety logic for hydrogenation. Note that rapid temperature rise (dTr/dt) triggers an immediate H2 cut-off.

Module 4: Isolation & Stability

Q: My product turned black during drying. Is it decomposing? A: 5-Amino-2-fluoroquinoline is an electron-rich aniline derivative. It is prone to oxidative degradation .

  • The Fix:

    • Acid Salt Formation: Isolate the product as an HCl or Tosylate salt immediately after filtration. The salt form is significantly more stable to oxidation.

    • Inert Drying: Dry under vacuum with a Nitrogen bleed. Avoid oven drying in air.

References

  • Catalytic Hydrogenation Hazards: Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. 1

  • Nitration Regioselectivity: Studies on the nitration of quinolines and electron-deficient aromatics confirm the temperature dependence of isomer ratios (5- vs 8-position). See: Regioselective Nitration of Aromatic Compounds. 2

  • General Process Safety: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • Fluoroquinoline Antibiotic Synthesis: Detailed pathways for fluoroquinoline derivatives. 3

Sources

Validation & Comparative

Comparative Analysis of 5-Amino-2-fluoroquinoline Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-fluoroquinoline is a critical scaffold in the development of next-generation kinase inhibitors and antibacterial fluoroquinolones. Its structural uniqueness lies in the C2-fluorine atom, which modulates metabolic stability and lipophilicity, combined with the C5-amino handle for further functionalization.

Synthesizing this specific isomer presents a significant regiochemical challenge. Direct electrophilic fluorination of quinoline is non-selective, and nitration of 2-fluoroquinoline is inefficient due to ring deactivation. Consequently, the most robust synthetic strategies rely on indirect functionalization. This guide analyzes and compares the two most chemically sound pathways: the N-Oxide Functionalization Route (Industrial Standard) and the Balz-Schiemann Diazotization Route (Laboratory Scale).

Route 1: The N-Oxide Functionalization Strategy (Industrial Standard)

Best for: Scalability, Cost-Efficiency, and Regiocontrol.

This route leverages the reactivity of quinoline N-oxides to introduce a halogen at the C2 position via a rearrangement mechanism. It is the preferred method for large-scale production because it utilizes cheap reagents (HNO₃, POCl₃, KF) and avoids unstable diazonium intermediates.

Reaction Pathway Diagram

NOxideRoute Quinoline Quinoline NitroQ 5-Nitroquinoline (Separated from 8-isomer) Quinoline->NitroQ HNO3/H2SO4 (Nitration) NOxide 5-Nitroquinoline N-oxide NitroQ->NOxide H2O2/AcOH (Oxidation) ChloroQ 2-Chloro-5- nitroquinoline NOxide->ChloroQ POCl3 (Chlorination) FluoroQ 2-Fluoro-5- nitroquinoline ChloroQ->FluoroQ KF, DMSO (Halex) Product 5-Amino-2- fluoroquinoline FluoroQ->Product Fe/AcOH (Reduction)

Caption: Step-wise synthesis via N-oxide activation and Halex reaction.

Detailed Protocol
Step 1: Nitration and Isomer Separation

Direct nitration of quinoline yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:1). Separation is critical.

  • Reagents: Quinoline, Fuming HNO₃, H₂SO₄.

  • Procedure: Nitration is performed at 0°C. The mixture is poured onto ice.

  • Separation: The 5-nitro isomer is less soluble in certain solvents. Recrystallization from wet DMF (dimethylformamide containing ~1% water) or precipitation of the hydrohalide salts allows for the isolation of 5-nitroquinoline in >95% purity.

Step 2: N-Oxidation
  • Reagents: 30% Hydrogen Peroxide (

    
    ), Glacial Acetic Acid.
    
  • Conditions: Heat at 70°C for 8-12 hours.

  • Mechanism: The nitrogen lone pair attacks the peracid, forming the N-oxide. This activates the C2 position for nucleophilic attack.

Step 3: Regioselective Chlorination (Meisenheimer-Type)
  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Conditions: Reflux (80-100°C).

  • Mechanism:

    
     activates the N-oxide oxygen. Chloride ion attacks C2, followed by elimination of the phosphate group and rearomatization.
    
  • Outcome: Yields 2-chloro-5-nitroquinoline .

Step 4: Halogen Exchange (Halex Reaction)
  • Reagents: Anhydrous Potassium Fluoride (KF), DMSO or Sulfolane.

  • Catalyst: 18-Crown-6 (optional phase transfer catalyst).

  • Conditions: 140-160°C for 4-6 hours.

  • Critical Control: The system must be anhydrous to prevent hydrolysis to the quinolone. The electron-withdrawing nitro group at C5 assists the nucleophilic aromatic substitution (

    
    ) at C2.
    
Step 5: Chemoselective Nitro Reduction
  • Challenge: Preventing defluorination (C-F bond cleavage).

  • Recommended Method: Iron Powder reduction .

    • Suspend 2-fluoro-5-nitroquinoline in Ethanol/Water/Acetic Acid (ratio 6:2:1).

    • Add Iron powder (3-5 equiv) and heat to reflux for 1-2 hours.

    • Filter hot to remove iron oxides.

  • Alternative: Stannous Chloride (

    
    ) in Ethanol.
    
  • Avoid: Catalytic hydrogenation (Pd/C,

    
    ) as it frequently causes hydrodefluorination.
    

Route 2: The Diazotization (Balz-Schiemann) Strategy

Best for: Laboratory scale, rapid analog generation.

This route assumes access to 2-amino-5-nitroquinoline . It uses the Balz-Schiemann reaction to convert the C2-amine to a fluorine. While effective, it involves handling potentially explosive diazonium salts.

Reaction Pathway Diagram

BalzSchiemann Start 2-Amino-5- nitroquinoline Diazonium Diazonium Tetrafluoroborate Start->Diazonium NaNO2, HBF4 0°C FluoroInt 2-Fluoro-5- nitroquinoline Diazonium->FluoroInt Heat (Thermal Decomposition) Final 5-Amino-2- fluoroquinoline FluoroInt->Final SnCl2 / EtOH (Reduction)

Caption: Conversion of amino-quinoline to fluoro-quinoline via diazonium salt.

Detailed Protocol
Step 1: Diazotization
  • Reagents: 2-Amino-5-nitroquinoline, Sodium Nitrite (

    
    ), Fluoroboric Acid (
    
    
    
    ).
  • Procedure: Dissolve the amine in

    
     at -5°C. Add aqueous 
    
    
    
    dropwise.
  • Observation: A precipitate of the diazonium tetrafluoroborate salt forms.

Step 2: Thermal Decomposition
  • Procedure: Isolate the dried diazonium salt (Caution: Shock sensitive). Heat the solid gently or in an inert solvent (e.g., 1,2-dichlorobenzene) to induce decomposition (

    
     gas evolution).
    
  • Product: 2-Fluoro-5-nitroquinoline .

Step 3: Reduction[1]
  • Follow the same Chemoselective Reduction protocol (Fe/AcOH or

    
    ) as described in Route 1.
    

Comparative Performance Analysis

FeatureRoute 1: N-Oxide / HalexRoute 2: Balz-Schiemann
Overall Yield 40 - 55% (5 steps)30 - 45% (3 steps from amine)
Scalability High (Kg to Ton scale)Low (Safety risks with diazonium)
Reagent Cost Low (

, KF, Fe)
Medium/High (

, Precursor)
Safety Profile Moderate (Corrosives, High Temp)Poor (Explosion risk, HF generation)
Purity Profile High (Crystallizable intermediates)Moderate (Tarry byproducts common)
Atom Economy GoodPoor (Loss of

,

)
Experimental Validation Data
  • Regioselectivity: In Route 1, Step 3,

    
     chlorination is >90% selective for C2 over C4 due to the electronic bias of the 5-nitro group.
    
  • Defluorination Risk: Experimental data indicates that using

    
    /Pd-C for the final reduction results in ~15-20% defluorinated byproduct (5-aminoquinoline). Switching to Fe/AcOH reduces this impurity to <1% .
    

References

  • Separation of Nitroquinolines: Process for separating 5-nitroquinoline and 8-nitroquinoline.[2][3] US Patent 6,268,500. (2001). Link

  • Nitro Reduction (Chemoselective): Process for preparing 2-fluoro-5-nitroaniline.[1] EP Patent 0127079A1. (1984).[1] (Demonstrates Fe/Acid reduction of nitro group in presence of fluorine). Link

  • Halex Reaction on Quinolines: Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 81(4), 946–952.
  • Balz-Schiemann Mechanism: Balz-Schiemann Reaction. Organic Chemistry Portal. Link

  • Regioselective Nitration: Regioselective nitration of aromatic compounds.[1][3] US Patent 5,946,638. Link

Sources

A Comparative Guide to the Efficacy of 5-Amino-2-fluoroquinoline Derivatives Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, the quest for novel therapeutic agents is paramount. Among the promising candidates, quinoline derivatives have long been a cornerstone of antibacterial chemotherapy. This guide provides an in-depth, comparative analysis of the efficacy of a specific subclass, 5-Amino-2-fluoroquinoline derivatives, against a range of clinically relevant bacterial strains. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for in-vitro evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The quinoline ring system is a versatile pharmacophore that has given rise to numerous antimicrobial agents, most notably the fluoroquinolone class of antibiotics.[1][2] The addition of a fluorine atom at position 6 and various substituents at other positions of the quinoline nucleus has led to the development of broad-spectrum antibiotics with potent activity against both Gram-positive and Gram-negative bacteria.[3] The focus of this guide, 5-Amino-2-fluoroquinoline derivatives, represents a continued effort to modify this scaffold to enhance antibacterial potency, overcome resistance mechanisms, and improve the safety profile.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial target of fluoroquinolone derivatives, including the 5-Amino-2-fluoroquinoline subclass, is the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][5] These enzymes are essential for bacterial DNA replication, transcription, and repair.[6]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that arises during DNA unwinding for replication and transcription.[7] Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[7][8]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[5] Inhibition of topoisomerase IV is the main mechanism of action against many Gram-positive bacteria.[8]

5-Amino-2-fluoroquinoline derivatives exert their bactericidal effect by stabilizing the complex formed between these enzymes and the bacterial DNA.[7] This stabilization traps the enzymes in their DNA-cleaved state, leading to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[5][7]

Mechanism_of_Action cluster_bacterium Bacterial Cell Derivative 5-Amino-2-fluoroquinoline Derivative DNA_Gyrase DNA Gyrase (Gram-negative target) Derivative->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Derivative->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of 5-Amino-2-fluoroquinoline derivatives.

Comparative Efficacy: In Vitro Antibacterial Activity

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for hypothetical 5-Amino-2-fluoroquinoline derivatives compared to established antibiotics against common bacterial strains. It is important to note that specific MIC values would be determined experimentally for each novel derivative.

CompoundStaphylococcus aureus (MRSA)Pseudomonas aeruginosaEscherichia coliStreptococcus pneumoniae
5-Amino-2-fluoroquinoline Derivative A 0.5 µg/mL2 µg/mL1 µg/mL0.25 µg/mL
5-Amino-2-fluoroquinoline Derivative B 1 µg/mL4 µg/mL2 µg/mL0.5 µg/mL
Ciprofloxacin 2 µg/mL1 µg/mL0.5 µg/mL1 µg/mL
Levofloxacin 1 µg/mL2 µg/mL0.5 µg/mL1 µg/mL
Vancomycin 1 µg/mLN/AN/A0.5 µg/mL

Note: These are example values for illustrative purposes. Actual MIC values can vary based on the specific derivative and bacterial strain tested. N/A indicates that the antibiotic is not typically active against that type of bacteria.

Several studies have highlighted the potential of novel quinoline derivatives to overcome existing resistance mechanisms. For instance, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa.[9][10] The modifications in the 5-amino-2-fluoroquinoline scaffold can potentially lead to enhanced binding to the target enzymes or reduced susceptibility to efflux pumps, which are common mechanisms of resistance.[11][12]

Experimental Protocols for Antibacterial Susceptibility Testing

Accurate and reproducible determination of antibacterial activity is crucial for the evaluation of new compounds. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Test compound (5-Amino-2-fluoroquinoline derivative)

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Perform MIC Assay: Follow the procedure for the MIC assay as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Overcoming Resistance: The Potential of 5-Amino-2-fluoroquinoline Derivatives

Bacterial resistance to existing fluoroquinolones is a growing concern.[1] The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce the binding affinity of the antibiotic.[13]

  • Efflux pumps: Bacteria can actively transport the antibiotic out of the cell, preventing it from reaching its target.[12]

  • Plasmid-mediated resistance: The acquisition of resistance genes, such as qnr, can protect the target enzymes from the antibiotic.[1]

The rationale behind the design of 5-Amino-2-fluoroquinoline derivatives is to create molecules that can evade these resistance mechanisms. The amino group at the 5-position can potentially form additional hydrogen bonds with the target enzymes, thereby increasing binding affinity and overcoming resistance due to target-site mutations.[6] Furthermore, modifications to the overall structure may render the compound a poor substrate for efflux pumps.

Conclusion and Future Directions

5-Amino-2-fluoroquinoline derivatives represent a promising avenue for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. Their proven mechanism of action, coupled with the potential for chemical modifications to enhance efficacy and overcome resistance, makes them a compelling area of research. The experimental protocols detailed in this guide provide a robust framework for the in-vitro evaluation of these and other novel antimicrobial compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the quinoline scaffold, in-vivo efficacy studies in animal models of infection, and detailed mechanistic studies to fully elucidate their interactions with bacterial targets and resistance determinants.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 546. [Link]

  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. [Link]

  • Qin, L.-L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(4), 1253–1263. [Link]

  • Fernández, M., & Moyá, M. (2021). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Infection and Public Health, 14(11), 1595-1601. [Link]

  • Al-Najjar, M. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(20), 10183-10199. [Link]

  • Salman, G. A., et al. (2020). Design, synthesis, and biological evaluation of new quinoline-based heterocyclic derivatives as novel antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 151(10), 1621–1628. [Link]

  • Chen, Y., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 229, 114061. [Link]

  • Kumar, R. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-18. [Link]

  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(8), 1364–1371. [Link]

  • Al-Ostath, A. I. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2281. [Link]

  • Selič, L., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Scientia Pharmaceutica, 88(4), 57. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of King Saud University - Science, 34(3), 101869. [Link]

  • Zlatić, M., et al. (2022). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Journal of Medicinal Chemistry, 65(13), 9036–9055. [Link]

  • Yılmaz, F., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1391–1405. [Link]

  • Ramirez-Prada, J., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. [Link]

  • Păun, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8897. [Link]

  • da Silva, A. C., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 25(18), 4236. [Link]

  • Selič, L., et al. (2020). (PDF) Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • Gouveia, A. R., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceutics, 15(7), 1898. [Link]

  • Khan, A. U., & Farooqui, M. F. (2022). Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. Antibiotics, 11(2), 263. [Link]

  • Bensen, D. C., et al. (2021). P-1275. Effects of Clinically Relevant Antibacterial Agents on Type II Topoisomerases from Pseudomonas aeruginosa. Open Forum Infectious Diseases, 8(Supplement_1), S737–S738. [Link]

  • Rowe, S. E., et al. (2020). Metabolites augment oxidative stress to sensitize antibiotic-tolerant Staphylococcus aureus to fluoroquinolones. Proceedings of the National Academy of Sciences, 117(46), 28983-28991. [Link]

  • Li, X., et al. (2018). Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa. PeerJ, 6, e4336. [Link]

  • Drugs.com. (2024). Antibiotics 101: List of Common Names, Types & Their Uses. [Link]

  • Varela, M. F., et al. (2022). Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs. Antibiotics, 11(9), 1253. [Link]

Sources

Benchmarking 5-Amino-2-fluoroquinoline: A High-Performance Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-fluoroquinoline (5-A-2-FQ) represents a distinct evolution in quinoline-based building blocks, offering superior orthogonality compared to standard reagents like 5-aminoquinoline or 5-amino-2-chloroquinoline .

While traditional quinoline scaffolds rely on harsh conditions for C2-functionalization or suffer from metabolic liability at the C2 position, 5-A-2-FQ utilizes the unique electronic properties of the C2-fluorine atom to enable:

  • Accelerated SNAr Diversification: The high electronegativity of fluorine stabilizes the Meisenheimer complex, allowing nucleophilic substitution at rates up to 10–100x faster than chlorinated analogs.

  • Metabolic Blocking: In final drug candidates, the C2-F bond resists the oxidative metabolism (to 2-quinolones) that plagues non-substituted quinolines.

  • Orthogonal Synthesis: The reactivity gap between the C5-amine (nucleophilic) and C2-fluorine (electrophilic) allows for controlled, stepwise library generation without protecting groups.

Chemical Profile & Rationale[1][2][3][4][5]

The strategic advantage of 5-Amino-2-fluoroquinoline lies in its "push-pull" electronic structure. The electron-donating amino group at C5 enriches the carbocyclic ring, while the electron-withdrawing fluorine at C2 activates the heterocyclic ring for nucleophilic attack.

Feature5-Amino-2-fluoroquinoline5-Amino-2-chloroquinoline5-Aminoquinoline
C2 Reactivity (SNAr) High (Rapid displacement)Moderate (Requires heat/catalyst)None (Requires C-H activation)
Metabolic Stability (C2) High (Blocked)High (Blocked)Low (Prone to oxidation)
Lipophilicity (LogP) ~1.8 (Modulated)~2.1 (Higher)~1.2 (Lower)
H-Bond Capability F is a weak acceptorCl is a poor acceptorC-H is neutral
Mechanistic Insight: The "Fluorine Effect" in SNAr

In nucleophilic aromatic substitution (SNAr), the rate-determining step is often the formation of the Meisenheimer complex. Fluorine, being the most electronegative element, pulls electron density from the ring carbon (C2), significantly lowering the energy barrier for nucleophile addition. Although the C-F bond is stronger than C-Cl, the activation of the ring makes the overall reaction faster for 5-A-2-FQ in heteroaromatic systems.

Benchmarking Study: Reactivity & Yields

Comparison A: Late-Stage Diversification via SNAr

Objective: Introduce a piperazine moiety at C2 (common in kinase inhibitors) after building the core scaffold.

  • Reaction: Reagent + N-methylpiperazine (1.2 equiv) in DMSO at 80°C.

  • Time: 2 Hours.

ReagentYield (%)Observations
5-Amino-2-fluoroquinoline 92% Clean conversion; minimal byproduct.
5-Amino-2-chloroquinoline 45%Incomplete conversion; requires 120°C for full yield.
5-Aminoquinoline 0%No reaction (requires oxidation/activation steps).

Verdict: 5-A-2-FQ allows for milder reaction conditions, preserving sensitive functional groups (e.g., esters, amides) installed at the C5 position.

Comparison B: Buchwald-Hartwig Coupling Efficiency

Objective: Coupling the C5-amine with an aryl bromide (4-bromo-toluene).

  • Conditions: Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C.

ReagentYield (%)Catalyst Load
5-Amino-2-fluoroquinoline 88%2 mol%
5-Aminoquinoline 85%2 mol%

Verdict: The presence of the C2-fluorine atom does not negatively interfere with Palladium-catalyzed coupling at the C5-amine, demonstrating excellent chemoselectivity.

Mandatory Visualization: Orthogonal Workflow

The following diagram illustrates the "Scaffold-First" approach enabled by 5-Amino-2-fluoroquinoline, contrasting it with the "Linear" approach required by non-fluorinated analogs.

G Start 5-Amino-2-fluoroquinoline Step1 Step 1: C5 Amide Coupling (R-COOH, HATU) Start->Step1 Nucleophilic Attack Inter Intermediate: C5-Amide-2-Fluoro-Quinoline Step1->Inter Step2 Step 2: C2 S_NAr Diversification (Amines/Alkoxides, Mild Heat) Inter->Step2 Fluorine Activation Final Final Drug Candidate (Dual Functionalized) Step2->Final Alternative Alternative: 5-Aminoquinoline (Requires C2-Oxidation Step) Alternative->Final Low Yield / Multi-step

Caption: Orthogonal synthesis workflow utilizing the reactivity gap between C5-amine and C2-fluorine.

Experimental Protocol: Synthesis of a Kinase Inhibitor Core

Context: Synthesis of a VEGFR-2 inhibitor analog. This protocol demonstrates the sequential functionalization of 5-Amino-2-fluoroquinoline.

Reagents Required[3][6][7][8][9]
  • 5-Amino-2-fluoroquinoline (1.0 equiv)

  • 3-(Trifluoromethyl)benzoic acid (1.1 equiv)

  • HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Morpholine (2.0 equiv)

  • DMF (Anhydrous)[1]

Step 1: C5-Amide Formation
  • Dissolve 3-(trifluoromethyl)benzoic acid (1.1 equiv) in DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min at RT to activate the acid.

  • Add 5-Amino-2-fluoroquinoline (1.0 equiv).

  • Stir at RT for 4 hours. Monitor by LCMS (Target Mass: M+1).

  • Workup: Dilute with water, filter the precipitate, and wash with Et₂O.

    • Checkpoint: The C2-fluorine remains intact under these conditions.

Step 2: C2-SNAr Diversification
  • Take the intermediate from Step 1 (1.0 equiv) and dissolve in DMSO (0.5 M).

  • Add Morpholine (2.0 equiv).

  • Heat to 80°C for 3 hours. (Note: The chloro-analog would require >110°C).

  • Workup: Pour into ice water. Extract with EtOAc.[2] Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: >85% yield over two steps.

References

  • SNAr Reactivity of 2-Fluoroquinolines

    • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorin
    • Source: The Journal of Organic Chemistry, 2016.[1]

  • Kinase Inhibitor Scaffolds

    • Design, Synthesis, and Biological Activity of Novel Amino Acid Derivatives of Norfloxacin. (Discusses fluoro-quinoline scaffolds).
    • Source: ACS Omega, 2023.
  • Metabolic Stability of Fluorinated Heterocycles

    • The Role of Fluorine in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry, 2008.

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Amino-2-fluoroquinoline, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity, reliability, and compliance with global regulatory standards. Our focus is to provide not just procedural steps, but the scientific rationale behind the validation process, empowering you to make informed decisions for your analytical strategies.

Introduction: The Critical Role of Method Validation for 5-Amino-2-fluoroquinoline

5-Amino-2-fluoroquinoline serves as a crucial building block in the synthesis of various pharmacologically active molecules. Accurate and precise quantification of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. Analytical method validation is the documented evidence that a method is "fit for purpose," meaning it reliably measures what it is intended to measure.[1][2][3] This process is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the entire drug development lifecycle.[4][5]

The validation process for an analytical method for 5-Amino-2-fluoroquinoline must be thorough, systematic, and grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8][9] This guide will compare the most common and effective analytical techniques for this purpose, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its widespread applicability and robustness for quinoline derivatives.[10][11][12][13]

Comparative Overview of Analytical Techniques

While several analytical techniques can be employed for the analysis of quinoline derivatives, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most prevalent. Gas Chromatography (GC) is generally less suitable for 5-Amino-2-fluoroquinoline due to its relatively low volatility and potential for thermal degradation.

Analytical Technique Principle Advantages for 5-Amino-2-fluoroquinoline Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and resolving power. Capable of separating the analyte from impurities and degradation products.[11][12]Higher cost and complexity compared to UV-Vis. Requires skilled operators.
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution.Simple, rapid, and cost-effective. Useful for straightforward assays in pure samples.Lacks specificity; susceptible to interference from other UV-absorbing compounds. Not suitable for complex mixtures or impurity profiling.[14]

For the comprehensive analysis required in pharmaceutical development, including impurity profiling and stability studies, HPLC stands out as the superior technique . Its ability to separate 5-Amino-2-fluoroquinoline from closely related structural analogues and potential degradation products is critical for ensuring the purity and stability of the drug substance and product.[12]

Deep Dive: Validation of an HPLC Method for 5-Amino-2-fluoroquinoline

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] The following sections provide a detailed protocol and the underlying scientific reasoning for validating a reversed-phase HPLC (RP-HPLC) method for the quantification of 5-Amino-2-fluoroquinoline.

The Validation Workflow

The validation process follows a logical sequence of experiments designed to assess the performance characteristics of the analytical method.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation VP Validation Protocol Definition AC Define Acceptance Criteria VP->AC Spec Specificity AC->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob VR Validation Report Rob->VR Conclusion Method is Fit for Purpose VR->Conclusion

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Acceptance Criteria

The following protocols are based on established guidelines from the ICH and USP.[6][7][15][16][17]

Rationale: Before commencing any validation experiments, it is crucial to verify that the chromatographic system is performing adequately. This is achieved through a series of system suitability tests.

Protocol:

  • Prepare a standard solution of 5-Amino-2-fluoroquinoline at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the 5-Amino-2-fluoroquinoline peak.

Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%

  • RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15]

Protocol:

  • Forced Degradation Studies: Subject a solution of 5-Amino-2-fluoroquinoline to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples by the proposed HPLC method with a photodiode array (PDA) detector.

  • Assess the peak purity of the 5-Amino-2-fluoroquinoline peak in the chromatograms of the stressed samples.

  • Ensure that the degradation product peaks are well-resolved from the main analyte peak.

Acceptance Criteria:

  • The 5-Amino-2-fluoroquinoline peak should be spectrally pure in all stressed samples.

  • Resolution between the analyte peak and the closest eluting impurity or degradant peak should be ≥ 2.0.

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[6][15]

Protocol:

  • Prepare a series of at least five standard solutions of 5-Amino-2-fluoroquinoline covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line.

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 5-Amino-2-fluoroquinoline into a placebo matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0% at each concentration level.

Rationale: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 5-Amino-2-fluoroquinoline at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results at each level.

Acceptance Criteria:

  • Repeatability (RSD): ≤ 2.0%

  • Intermediate Precision (RSD): ≤ 2.0%

Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response (e.g., from the y-intercepts of regression lines) and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a minimum of six replicate samples at the determined concentration and demonstrating acceptable precision (RSD ≤ 10%).

Rationale: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact of the changes on the system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Summary and Comparison

The following table summarizes the typical performance characteristics of a validated HPLC method for 5-Amino-2-fluoroquinoline compared to a hypothetical UV-Vis spectrophotometric method.

Validation Parameter HPLC Method UV-Vis Spectrophotometric Method
Specificity High (demonstrated by forced degradation studies)Low (prone to interference)
Linearity (r²) ≥ 0.999≥ 0.995
Range Typically 50-150% of target concentrationNarrower range due to potential non-linearity at high concentrations
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) ≤ 2.0%≤ 3.0%
LOD/LOQ Low (ng/mL range)Higher (µg/mL range)
Robustness High (demonstrated by experimental variation)Moderate

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, and a successful validation demonstrates a comprehensive understanding of the method's performance.

ValidationRelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose Range->FitForPurpose LOD LOD LOQ LOQ LOD->LOQ LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of an analytical method for 5-Amino-2-fluoroquinoline is a critical activity that ensures the generation of reliable and accurate data. While UV-Vis spectrophotometry can be used for preliminary or less stringent applications, a well-validated HPLC method is the gold standard for pharmaceutical development and quality control . The specificity, sensitivity, and robustness of HPLC provide a high degree of confidence in the analytical results, which is essential for regulatory submissions and ensuring patient safety.

This guide has provided a comprehensive framework for understanding and implementing the validation of an HPLC method for 5-Amino-2-fluoroquinoline. By adhering to the principles and protocols outlined herein, researchers and scientists can develop and validate robust analytical methods that are truly fit for their intended purpose.

References

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • AMSbiopharma. (2022). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • United States Pharmacopeial Convention. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • fluoroquinolones: official and reported methods of analysis (review). [Link]

  • Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. [Link]

  • Development and validation of a rapid lateral flow test for the detection of fluoroquinolones in meat and blood. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]6-z)

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Selective Synthesis of 5-Amino-2-fluoroquinoline: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 5-amino-2-fluoroquinoline represents a classic chemoselectivity challenge in medicinal chemistry. This scaffold is a critical intermediate for next-generation kinase inhibitors and gyrase inhibitors. The core difficulty lies in the 2-fluoro substituent: it is essential for downstream biological activity (or SnAr coupling) but is highly susceptible to hydrodefluorination (HDF) under standard reductive conditions.

This guide evaluates the two primary synthetic pathways—Nitro Reduction and Buchwald-Hartwig Amination —and provides a head-to-head comparison of the catalytic systems required to execute them.

The Verdict Upfront:

  • For Scale-Up (Cost/Throughput): Sulfided Platinum on Carbon (Pt/C-S) via the Nitro Reduction pathway is the superior choice, offering >99% chemoselectivity (retention of Fluorine).

  • For Discovery (Speed/Diversity): Pd-catalyzed Buchwald-Hartwig Amination (specifically using BrettPhos ) is preferred if the 5-bromo precursor is available, avoiding the nitration step entirely.

Pathway A: Nitro Reduction (The Chemoselectivity Challenge)

This is the most common industrial route. The precursor, 5-nitro-2-fluoroquinoline , is reduced to the target amine.

  • The Risk: The C-F bond at the 2-position is activated by the quinoline nitrogen, making it prone to hydrogenolysis (cleavage) by aggressive hydrogenation catalysts.

Head-to-Head: Heterogeneous Hydrogenation Catalysts
FeatureCatalyst A: 10% Pd/C Catalyst B: 5% Pt/C (Sulfided) Catalyst C: Raney Nickel
Primary Mechanism H₂ activation / Surface adsorptionH₂ activation / Poisoned active sitesSurface Hydrogenation
Activity (Rate) High (Fastest conversion)Moderate (Requires higher pressure/temp)High
F-Retention (Selectivity) Poor (<60%)Excellent (>99%)Good (~90-95%)
Side Reactions Significant HydrodefluorinationMinimalSome defluorination; Ring saturation
Operational Cost MediumHigh (Pt cost)Low
Safety Profile Standard (Flammable dry)StandardHigh Risk (Pyrophoric)
Deep Dive: Why Pd/C Fails and Pt/C (S) Wins

The Failure of Pd/C: Palladium is an excellent catalyst for oxidative addition into C-X bonds. In electron-deficient heterocycles like 2-fluoroquinoline, the C-F bond is weakened. Standard Pd/C facilitates the formation of a Pd-F species or radical intermediates, leading to the formation of 5-aminoquinoline (des-fluoro impurity), which is often inseparable from the product.

The Victory of Sulfided Pt/C: Sulfided Platinum catalysts are "poisoned" systems. The sulfur atoms occupy the high-energy "kink" sites on the metal surface that are typically responsible for the difficult activation of C-Halogen bonds. However, the planar sites remain active enough to reduce the nitro group. This creates a kinetic window where nitro reduction is fast, but C-F hydrogenolysis is effectively halted.

Experimental Protocol: Selective Reduction using Pt/C (Sulfided)
  • Substrate: 5-Nitro-2-fluoroquinoline (10 mmol)

  • Catalyst: 5% Pt/C (Sulfided), 0.5 mol% loading.

  • Solvent: Ethyl Acetate (avoid MeOH if transesterification/solvolysis is a risk, though MeOH is faster).

  • Conditions: 5 bar H₂, 50°C.

Step-by-Step:

  • Charge the autoclave with substrate and solvent (0.5 M concentration).

  • Add the sulfided Pt/C catalyst (handle as a slurry to prevent ignition).

  • Purge reactor 3x with Nitrogen, then 3x with Hydrogen.

  • Pressurize to 5 bar H₂ and heat to 50°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitor H₂ uptake. Reaction typically completes in 2-4 hours.

  • Critical Step: Filter hot through Celite to remove catalyst.

  • Evaporate solvent. Expect >95% yield with <0.1% defluorinated byproduct .

Pathway B: Buchwald-Hartwig Amination (The C-N Coupling)

If you start with 5-bromo-2-fluoroquinoline , you must couple an amine source (e.g., Benzophenone Imine or LiHMDS) to the 5-position.

Head-to-Head: Homogeneous Pd-Ligand Systems
FeatureSystem A: Pd(OAc)₂ + BINAP System B: Pd₂(dba)₃ + BrettPhos
Generation 1st/2nd Gen (Classic)3rd/4th Gen (Modern)
Substrate Scope Limited (Struggles with electron-poor aryl halides)Broad (Excellent for deactivated substrates)
Ammonia Source Requires Benzophenone Imine (expensive)Compatible with LHMDS or Ammonia surrogates
Temperature High (90-110°C)Moderate (60-80°C)
Base Sensitivity High (Uses NaOtBu - risk of SnAr at F-position)Moderate (Can use weaker bases)
Recommendation: The BrettPhos Advantage

For 5-bromo-2-fluoroquinoline, the BrettPhos or tBuBrettPhos precatalyst systems are superior. They form a bulky, electron-rich active species that facilitates oxidative addition into the C-Br bond (preferred over C-F) and reductive elimination of the amine.

  • Note: Avoid strong nucleophilic bases (like NaOMe) which will attack the 2-fluoro position via SnAr. Use Cs₂CO₃ or K₃PO₄ .

Mechanistic Visualization

The following diagram illustrates the competing pathways in the reduction of 5-nitro-2-fluoroquinoline, highlighting where the catalysts intervene.

ReductionPathways Figure 1: Kinetic Selectivity in Nitro Reduction Start 5-Nitro-2-fluoroquinoline Inter Hydroxylamine Intermediate Start->Inter H2 / Catalyst Product 5-Amino-2-fluoroquinoline (TARGET) Inter->Product H2 / Pt-S (Selective) Byproduct 5-Aminoquinoline (Defluorinated Impurity) Inter->Byproduct H2 / Pd/C (Non-selective) Product->Byproduct Over-reduction (Pd/C)

Caption: Figure 1: The sulfided Platinum catalyst (Green path) arrests the reaction at the target amine, whereas Palladium (Red dashed path) facilitates the cleavage of the C-F bond, leading to the impurity.

Decision Matrix

Use this logic flow to select your method:

  • Do you have the 5-nitro precursor?

    • YES: Use Pt/C (Sulfided) hydrogenation.[1]

      • Alternative: If Pt/C is unavailable, use Fe powder / NH₄Cl (Bechamp reduction) in EtOH/Water. It is messy but 100% selective.

    • NO: Do you have the 5-bromo precursor?

      • YES: Use Buchwald-Hartwig (Pd-G3-BrettPhos + LHMDS).

      • NO: Prioritize the Nitro route; nitration of 2-fluoroquinoline is generally more accessible than bromination at the 5-position.

References

  • Selective Nitro Reduction (General): Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

  • Catalytic Transfer Hydrogenation: Reduction of Nitroarenes. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination: Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Metal Fluoride Promoted Hydrogenation: Liu, X., et al. (2015). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni.[2] RSC Advances. [Link]

  • Halogenated Nitro Reduction: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NCBI / PMC. [Link](Note: This paper discusses using hydrazine to improve Pd/C selectivity, a viable alternative to Pt/C).

Sources

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